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  • Product: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine
  • CAS: 398996-91-3

Core Science & Biosynthesis

Foundational

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Executive Summary This technical guide provides a comprehensive overview of the synthetic pathway for 1-((2,5-Dibromophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, a molecule of interest within the broader class of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] This document details a robust and logical synthesis strategy, beginning with a retrosynthetic analysis that identifies the key precursors: 2,5-dibromobenzenesulfonyl chloride and 4-methylpiperidine. We will explore the mechanistic underpinnings of the core sulfonylation reaction, provide a detailed, field-proven experimental protocol, and discuss the necessary characterization and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of novel sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a prevalent pharmacophore found in a vast array of therapeutic agents, contributing to antibacterial, antiviral, and other biological activities.[1] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its specific hydrogen bonding capabilities make it a valuable component in rational drug design. The target molecule, 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, combines this critical sulfonamide linker with two distinct moieties:

  • The 2,5-Dibromophenyl Group: This heavily halogenated aromatic ring provides a scaffold that can be further functionalized. The bromine atoms can serve as handles for subsequent cross-coupling reactions, offering a gateway to a diverse library of derivatives.

  • The 4-Methylpiperidine Ring: This saturated heterocycle is a common feature in bioactive molecules, influencing properties such as solubility, lipophilicity, and receptor binding.[2][3] The methyl group at the 4-position introduces a specific stereochemical and conformational constraint.

The synthesis of this specific molecule serves as an exemplary case for the construction of N-arylsulfonylpiperidines, a class of compounds with significant potential in chemical and pharmaceutical research.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and industrially scalable approach to constructing sulfonamides is through the formation of the sulfur-nitrogen (S-N) bond.[1] A retrosynthetic analysis of the target molecule logically dictates a disconnection at this S-N bond.

This strategy identifies two readily accessible or synthesizable starting materials:

  • 2,5-Dibromobenzenesulfonyl Chloride (1): An electrophilic sulfonylating agent.

  • 4-Methylpiperidine (2): A nucleophilic secondary amine.

The forward synthesis, therefore, involves the reaction of the sulfonyl chloride with the amine, a classic and highly reliable transformation in organic chemistry.

G Target 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Disconnect S-N Bond Disconnection Target->Disconnect SulfonylChloride 2,5-Dibromobenzenesulfonyl Chloride (1) Disconnect->SulfonylChloride Amine 4-Methylpiperidine (2) Disconnect->Amine Precursors Precursors

Caption: Retrosynthetic analysis of the target molecule.

Precursor Sourcing and Availability

3.1. 2,5-Dibromobenzenesulfonyl Chloride (1) This key intermediate is a solid compound characterized by a benzene ring substituted with two bromine atoms and a reactive sulfonyl chloride group.[4] It is commercially available from various chemical suppliers, making it a readily accessible starting material for this synthesis. It is known to be sensitive to moisture, which causes hydrolysis to the corresponding sulfonic acid, and should be handled accordingly.[4]

In a scenario where commercial sourcing is not viable, a potential synthesis route involves the diazotization of 2,5-dibromoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt, a method analogous to the preparation of similar arylsulfonyl chlorides.[5][6]

3.2. 4-Methylpiperidine (2) 4-Methylpiperidine is a common cyclic secondary amine and is widely available commercially. It is a liquid at room temperature and should be handled in a well-ventilated area.

The Core Sulfonylation Reaction: Mechanism and Protocol

The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a robust procedure adapted from established methods for sulfonamide synthesis.[7][8][9]

Materials and Equipment:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 eq)

  • 4-Methylpiperidine (1.05 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Causality: Anhydrous solvent is crucial to prevent the hydrolysis of the reactive sulfonyl chloride.[4] Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction.[7]

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. To this, add a solution of 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

    • Causality: The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approx. 12-16 hours) to ensure the reaction goes to completion.[7]

  • Work-up - Quenching and Extraction:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO3 (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).

    • Causality: This aqueous wash sequence is a self-validating system that systematically removes unreacted reagents and byproducts, simplifying the final purification step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is the standard and most effective method for separating the desired sulfonamide product from non-polar starting materials and other minor impurities.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_analysis Final Product Setup 1. Dissolve 4-Methylpiperidine & Et3N in Anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add 2,5-Dibromobenzenesulfonyl Chloride Solution Dropwise Cool->Add React 4. Stir at Room Temperature Overnight Add->React Quench 5. Quench with Water React->Quench Extract 6. Extract & Wash Sequentially (HCl, NaHCO3, Brine) Quench->Extract Dry 7. Dry Organic Layer (MgSO4) & Filter Extract->Dry Concentrate 8. Concentrate via Rotary Evaporation Dry->Concentrate Purify 9. Purify by Flash Column Chromatography Concentrate->Purify Final Pure 1-((2,5-Dibromophenyl)sulfonyl) -4-methylpiperidine Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Data

The identity and purity of the final product, 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

PropertyDataSource
Molecular Formula C₁₂H₁₅Br₂NO₂S(Calculated)
Molecular Weight 413.12 g/mol (Calculated)
Precursor 1 M.W. 334.41 g/mol (C₆H₃Br₂ClO₂S)[4]
Precursor 2 M.W. 99.17 g/mol (C₆H₁₃N)(Calculated)
Physical Appearance Expected to be a white to off-white solid(Analogues)
Key IR Peaks (Expected) ~1350 cm⁻¹ (asymmetric SO₂ stretch), ~1160 cm⁻¹ (symmetric SO₂ stretch), C-N stretch, C-H stretches(General)
¹H NMR (Expected) Signals corresponding to the three aromatic protons, and multiple signals for the non-equivalent protons of the 4-methylpiperidine ring.(General)
¹³C NMR (Expected) Signals for the six aromatic carbons (two C-Br, one C-S, three C-H) and the carbons of the 4-methylpiperidine moiety.(General)

Safety and Handling Precautions

  • 2,5-Dibromobenzenesulfonyl Chloride: This reagent is corrosive and highly sensitive to moisture.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.

  • 4-Methylpiperidine: This amine is flammable and has a strong, unpleasant odor. It is a skin and respiratory irritant.

  • Triethylamine: A flammable, volatile liquid with a strong fishy odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A volatile organic solvent. It is a suspected carcinogen and should be handled exclusively within a fume hood.

All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

Conclusion

The synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine can be reliably achieved through a standard sulfonylation reaction between 2,5-dibromobenzenesulfonyl chloride and 4-methylpiperidine. The procedure outlined in this guide, which employs common laboratory reagents and techniques, is both efficient and scalable. By providing a detailed mechanistic rationale and a step-by-step protocol, this document serves as a practical resource for chemists engaged in the synthesis of novel sulfonamide-based compounds for pharmaceutical and chemical research.

References

  • Foroughifard, A., et al. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 11(1), 33-41. [Link]
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  • Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. [Link]
  • MDPI. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules, 28(1), 1. [Link]
  • PubChem. 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. [Link]
  • Preprints.org. Synthesis, DFT studies, and QTAIM analysis of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. (2022). [Link]
  • Bowser, J.R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(49), 6740-6742. [Link]
  • EPA CompTox Chemicals Dashboard. 1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine. [Link]
  • Pharmaceutical Frontiers. Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). [Link]
  • Khan, I., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). [Link]
  • Gowda, B.T., et al. (2010). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 66(Pt 5), o1135. [Link]
  • RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2013). Med. Chem. Commun., 4(3), 566-578. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine. In the absence of extensive empirical data,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine. In the absence of extensive empirical data, this document leverages advanced computational predictive models, contextualized with data from structurally analogous compounds, to offer a robust profile for researchers, scientists, and drug development professionals. The guide outlines detailed, field-proven experimental protocols for the future validation of these properties, adhering to international standards. By integrating predictive chemistry with established analytical methodologies, this document serves as a foundational resource for the informed application of this compound in further research and development endeavors.

Introduction

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is a sulfonamide derivative incorporating a dibrominated phenyl ring and a 4-methylpiperidine moiety. The unique structural features of this molecule—the electron-withdrawing nature of the sulfonyl group and the dibromo substitution, combined with the lipophilic and basic character of the 4-methylpiperidine ring—suggest its potential for diverse applications in medicinal chemistry and materials science. An in-depth understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective formulations, and ensuring its viability as a lead compound in drug discovery pipelines.

This guide provides a detailed examination of these properties, beginning with the fundamental structural and identity information, followed by a comprehensive analysis of its predicted physicochemical characteristics.

Compound Identification and Structure

A clear identification of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is the first step in its characterization.

IdentifierValueSource
IUPAC Name 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidineN/A
CAS Number 398996-91-3[1]
Molecular Formula C₁₂H₁₅Br₂NO₂S[1]
Molecular Weight 397.13 g/mol [1]
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)BrN/A

Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, we turn to established in-silico models, which are crucial tools in modern drug discovery for the early assessment of a compound's viability.[2] These predictive methods, rooted in quantitative structure-property relationships (QSPR) and quantum mechanics, provide reliable estimations that guide experimental design and resource allocation.[3][4][5]

PropertyPredicted ValuePrediction Methodology
Melting Point (°C) 110 - 130Group Contribution & Fragment-based Methods
Boiling Point (°C) > 450 (with decomposition)Structure-based Prediction
pKa (most basic) 8.5 - 9.5Machine Learning & QM Methods
logP 3.5 - 4.5Atom-based & Fragment-based Methods
Aqueous Solubility (logS) -4.0 to -5.0QSAR-based Models
Rationale Behind the Predictions
  • Melting Point: The predicted range reflects the compound's high molecular weight, crystalline nature suggested by the rigid phenylsulfonyl group, and potential for intermolecular interactions. The prediction is based on established models that correlate molecular structure with melting points.[6][7][8]

  • Boiling Point: The high predicted boiling point is characteristic of a molecule with a large molecular weight and polar sulfonyl group, leading to strong intermolecular forces. Decomposition before boiling is anticipated due to the thermal lability of the sulfonamide bond.

  • pKa: The basicity of the piperidine nitrogen is the primary determinant of the pKa. The electron-withdrawing effect of the sulfonyl group is expected to reduce the basicity compared to unsubstituted 4-methylpiperidine. Advanced computational methods, combining quantum mechanics and machine learning, provide accurate pKa predictions.[3][4][5][9]

  • logP (Octanol-Water Partition Coefficient): The predicted logP value indicates significant lipophilicity. This is attributed to the dibromophenyl ring and the methylpiperidine moiety. This property is critical for predicting membrane permeability and potential for bioaccumulation. Various computational methods, from atom-based to fragment-based, are employed for logP prediction.[10][11][12][13]

  • Aqueous Solubility (logS): The low predicted aqueous solubility is a direct consequence of the high lipophilicity (high logP) and the crystalline nature of the compound. QSAR models are effective tools for predicting the solubility of drug-like compounds.[14][15][16]

Proposed Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, a series of standardized experimental protocols are proposed. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and reproducibility.[1][17][18][19]

Determination of Melting Point (OECD TG 102)

A precise melting point is a key indicator of purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting range. A narrow melting range is indicative of a high degree of purity.

Determination of the Partition Coefficient (logP) (OECD TG 107/117)

The Shake Flask or HPLC methods are standard for determining logP.

Methodology (Shake Flask):

  • Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. Centrifugation ensures a clean separation of the two phases, which is critical for accurate concentration measurements.[20][21][22]

G cluster_0 LogP Determination Workflow (Shake Flask) Prepare Stock Solution Prepare Stock Solution Partitioning Partitioning Prepare Stock Solution->Partitioning Add to Octanol/Water Phase Separation Phase Separation Partitioning->Phase Separation Centrifuge Concentration Analysis (Aq) Concentration Analysis (Aq) Phase Separation->Concentration Analysis (Aq) Aqueous Phase Concentration Analysis (Org) Concentration Analysis (Org) Phase Separation->Concentration Analysis (Org) Octanol Phase Calculate logP Calculate logP Concentration Analysis (Aq)->Calculate logP Concentration Analysis (Org)->Calculate logP

Caption: Workflow for LogP determination.

Determination of Aqueous Solubility (OECD TG 105)

The flask method is a reliable approach for determining aqueous solubility.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC).

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach thermodynamic equilibrium, and filtration is crucial to separate the dissolved and undissolved compound.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and as a reference for future studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The predicted chemical shifts can be calculated using various software packages to aid in spectral assignment.[23][24][25][26][27]

  • Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹) and the C-Br bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of two bromine atoms.

G Compound Compound NMR NMR Compound->NMR Structural Info IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: Spectroscopic analysis workflow.

Conclusion

While experimental data for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is currently limited, this guide provides a robust, scientifically-grounded framework for understanding its physicochemical properties. The integration of computational predictions with established experimental protocols offers a comprehensive approach to characterizing this novel compound. The presented data and methodologies will be invaluable for researchers in medicinal chemistry and related fields, enabling the efficient and informed progression of this molecule in research and development pipelines.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan. [Link]

  • Estimation of Melting Points of Organics. PubMed. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD iLibrary. [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

  • Propersea (Property Prediction). PSDS. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • NMR Software. SpinCore Technologies. [Link]

  • Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. ACS Publications. [Link]

  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Melting-point-predictor. GitHub. [Link]

  • Predicting logP of pesticides using different software. ScienceDirect. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

  • QSAR-based solubility model for drug-like compounds. PubMed. [Link]

  • An improved method for predicting logP. The University of Texas at Austin. [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • NMR Software & Simulations. BioPchem. [Link]

  • 1-(Phenylsulfinyl)piperidine. LookChem. [Link]

  • Development of QSAR models for in silico screening of antibody solubility. PMC. [Link]

  • QSAR model development for solubility prediction of Paclitaxel. ResearchGate. [Link]

  • OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. GPC Gateway. [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Semantic Scholar. [Link]

  • NMRium demo - Predict. NMRium. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

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Foundational

An In-depth Technical Guide to 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

CAS Number: 398996-91-3 This guide provides a comprehensive technical overview of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, a compound of interest for researchers and professionals in drug development and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 398996-91-3

This guide provides a comprehensive technical overview of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, a compound of interest for researchers and professionals in drug development and chemical synthesis. The information presented herein is synthesized from available scientific literature and chemical data sources to offer insights into its synthesis, properties, and potential applications.

Introduction

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine belongs to the class of sulfonamides, a significant scaffold in medicinal chemistry. The molecule incorporates a dibrominated phenyl ring, a sulfonyl group, and a 4-methylpiperidine moiety. This combination of functional groups suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules and as a candidate for biological screening. Piperidine derivatives are known to be essential components in a wide array of drugs and natural alkaloids, and the sulfonyl group can modulate the physicochemical and biological properties of a molecule.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is presented in the table below. It is important to note that while some data is available from chemical suppliers, other properties may be computationally predicted and should be confirmed through experimental analysis.

PropertyValueSource
CAS Number 398996-91-3Internal Database
Molecular Formula C₁₂H₁₅Br₂NO₂SInternal Database
Molecular Weight 397.13 g/mol Internal Database
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons (predicted)Inferred from related compounds
Synthesis and Mechanism

The synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is typically achieved through the reaction of 2,5-Dibromobenzenesulfonyl chloride with 4-methylpiperidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

The key precursor, 2,5-Dibromobenzenesulfonyl chloride, can be synthesized via several routes, with a common method being the diazotization of 2,5-dibromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, or through direct chlorosulfonation of 1,4-dibromobenzene.[2][3][4] The diazotization route generally involves treating the aniline with a nitrite source in an acidic medium to form a diazonium salt, which is then reacted to introduce the sulfonyl chloride group.[2]

The following protocol is a generalized procedure based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[5][6][7]

Materials:

  • 2,5-Dibromobenzenesulfonyl chloride

  • 4-Methylpiperidine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine as a base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Dibromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

  • Addition of Amine and Base: To the stirred solution, add 4-methylpiperidine (1.1-1.2 eq) followed by the dropwise addition of a base such as triethylamine or pyridine (1.5-2.0 eq) at 0 °C (ice bath). The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification Aniline 2,5-Dibromoaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl SulfonylChloride 2,5-Dibromobenzenesulfonyl chloride Diazonium->SulfonylChloride SO₂, CuCl₂ Target 1-((2,5-Dibromophenyl)sulfonyl)- 4-methylpiperidine SulfonylChloride->Target Methylpiperidine 4-Methylpiperidine Methylpiperidine->Target Base (e.g., Et₃N) Crude Crude Product Target->Crude Work-up Purified Purified Product Crude->Purified Column Chromatography

Caption: Synthetic pathway for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine.

Potential Applications and Research Interest

While specific applications for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with a range of biological activities.

  • Medicinal Chemistry: Sulfonamide-containing piperidine derivatives have been investigated for various therapeutic targets. They have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][6] The dibromo substitution on the phenyl ring can enhance lipophilicity and may influence the compound's interaction with biological targets. Further derivatization of the bromine atoms through cross-coupling reactions could lead to a library of compounds for drug discovery screening.

  • Chemical Synthesis: This compound can serve as a valuable building block in organic synthesis. The sulfonylpiperidine moiety can act as a directing group or be further modified, while the bromine atoms provide handles for introducing additional complexity into the molecule.

DrugDiscoveryFunnel cluster_classes Chemical Classes Sulfonamides Sulfonamides TargetCompound 1-((2,5-Dibromophenyl)sulfonyl)- 4-methylpiperidine Sulfonamides->TargetCompound Piperidines Piperidines Piperidines->TargetCompound BioActivity Biological Activity Screening (e.g., Antimicrobial, Anticancer) TargetCompound->BioActivity LeadCompound Lead Compound Identification BioActivity->LeadCompound DrugCandidate Drug Candidate LeadCompound->DrugCandidate

Caption: Role in a typical drug discovery workflow.

Safety and Handling
  • 2,5-Dibromobenzenesulfonyl Chloride: This precursor is corrosive and moisture-sensitive.[8][9] Contact with water can release hydrochloric acid. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9]

  • 4-Methylpiperidine: This reagent is a flammable liquid and is harmful if swallowed.[10] It can cause respiratory irritation.

  • Sulfonylpiperidine Derivatives: As a class, these compounds should be handled with care. Potential hazards include skin and eye irritation.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, and vapors.

  • Prevent contact with skin and eyes.

  • Handle moisture-sensitive reagents under an inert atmosphere.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is a synthetically accessible compound with potential for further exploration in medicinal chemistry and organic synthesis. While comprehensive data on its properties and applications are still emerging, its structural features suggest it could be a valuable intermediate for developing novel molecules with interesting biological activities. Proper safety protocols must be followed during its handling and synthesis due to the hazardous nature of its precursors.

References

  • Google Patents.
  • Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]

  • Google Patents.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PubMed. Synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. [Link]

  • U.S. Environmental Protection Agency. 1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine - Related Substances. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Life and Science Publishing. Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Methods for Removing the Fmoc Group. [Link]

  • Journal of the Mexican Chemical Society. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ResearchGate. (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

Exploratory

Biological Activity of Dibromophenyl Sulfonyl Piperidine Derivatives

Technical Guide | Medicinal Chemistry & Pharmacology Executive Summary The dibromophenyl sulfonyl piperidine scaffold represents a specialized pharmacophore in medicinal chemistry, characterized by the fusion of a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Medicinal Chemistry & Pharmacology

Executive Summary

The dibromophenyl sulfonyl piperidine scaffold represents a specialized pharmacophore in medicinal chemistry, characterized by the fusion of a lipophilic, electron-deficient 3,5-dibromophenyl ring with a piperidine moiety via a sulfonyl linker. This structural class has emerged as a "privileged structure" for multi-target drug design, exhibiting potent biological activities in neuroprotection (Alzheimer’s Disease) , antimicrobial defense , and oncology .[1]

This guide analyzes the structure-activity relationships (SAR), mechanisms of action (MoA), and experimental protocols required to evaluate these derivatives.[1]

Chemical Profile & Synthesis

The core structure consists of a piperidine ring sulfonylated by a 3,5-dibromo-substituted benzenesulfonyl group .[2][3] The bulky bromine atoms at the meta positions provide significant hydrophobic bulk and electronic modulation (electron-withdrawing via induction, electron-donating via resonance), which enhances binding affinity in hydrophobic enzyme pockets.

General Synthesis Workflow

The synthesis is typically achieved via a nucleophilic substitution reaction (sulfonylation) between a dibromobenzenesulfonyl chloride and a piperidine derivative.[1][3]

Reaction Scheme:


[1][2][3]

Synthesis cluster_0 Reagents cluster_1 Conditions SM1 3,5-Dibromo benzenesulfonyl chloride Cond Base: Et3N / Pyridine Solvent: DCM / THF Temp: 0°C to RT SM1->Cond SM2 Piperidine Derivative SM2->Cond Prod Dibromophenyl Sulfonyl Piperidine Product Cond->Prod Nucleophilic Substitution caption Figure 1: General synthesis workflow for dibromophenyl sulfonyl piperidine derivatives.

Biological Activity Spectrum

Cholinesterase Inhibition (Alzheimer's Disease)

One of the most significant applications of this scaffold is in the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[1][3]

  • Mechanism: The piperidine ring mimics the quaternary ammonium structure of acetylcholine, binding to the Catalytic Anionic Site (CAS) .[1] The 3,5-dibromophenyl sulfonyl moiety extends into the active site gorge, where the bromine atoms facilitate hydrophobic interactions and halogen bonding with aromatic residues (e.g., Trp84, Phe330).[1]

  • SAR Insight: Substitution at the 3,5-positions with bromine is often superior to chlorine or fluorine due to the larger van der Waals radius of bromine, which fills the hydrophobic pockets of the enzyme more effectively.

Quantitative Data (Representative):

Compound ClassTargetIC50 RangeReference Standard
cis-2,6-dimethylpiperidine sulfonamidesAChE0.5 – 15.0 µMDonepezil
N-alkyl-N-(piperidin-1-yl) sulfonamidesBChE1.0 – 50.0 µMGalantamine
3,5-dibromo-4-amino derivativesAChE5.0 – 25.0 µMTacrine
Antimicrobial Activity

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS) , blocking folate synthesis.[1] The addition of the piperidine ring increases lipophilicity (


), enhancing membrane permeability against Gram-negative bacteria.[1]
  • Target Pathogens: Staphylococcus aureus, Escherichia coli, and plant pathogens like Xanthomonas oryzae (Xoo).[1][3]

  • Key Finding: Derivatives with the 3,5-dibromo pattern have shown EC50 values as low as 2–10 µg/mL against specific strains, outperforming some commercial bactericides like bismerthiazol in agricultural settings.

Anticancer Potential

Recent studies indicate cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7 ).[1]

  • Proposed Mechanism:

    • Tubulin Polymerization Inhibition: The sulfonamide moiety can mimic the pharmacophore of colchicine-site binders.[1][3]

    • Carbonic Anhydrase (CAIX) Inhibition: Sulfonamides are primary inhibitors of CAIX, a pH-regulating enzyme overexpressed in hypoxic tumors.[1][3]

Mechanism of Action Visualization

The following diagram illustrates the dual-binding mode of these derivatives within the Acetylcholinesterase active site.

MoA cluster_enzyme Acetylcholinesterase Active Site cluster_ligand Dibromophenyl Sulfonyl Piperidine CAS Catalytic Anionic Site (Trp84, Phe330) PAS Peripheral Anionic Site (Trp286) Pocket Hydrophobic Gorge Pip Piperidine Ring (Cation-Pi Interaction) Pip->CAS Mimics Acetylcholine Sulf Sulfonyl Linker (H-Bonding) Sulf->Pocket Rigid Spacer Ph 3,5-Dibromophenyl (Halogen Bonding/Hydrophobic) Ph->Pocket Fills Hydrophobic Void caption Figure 2: Binding mechanism of dibromophenyl sulfonyl piperidines in the AChE active site.

Experimental Protocols

Synthesis Protocol (Standardized)
  • Preparation: Dissolve piperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add 3,5-dibromobenzenesulfonyl chloride (1.0 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][3]

  • Workup: Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.[1] Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Ellman’s Assay for AChE Inhibition[1]
  • Principle: Hydrolysis of acetylthiocholine iodide (ATChI) by AChE produces thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (412 nm).[1][3]

  • Self-Validating Step: Include a Donepezil positive control.[2][3] If Donepezil IC50 is not within 10-50 nM, the assay is invalid.

  • Procedure:

    • Incubate enzyme (AChE from electric eel) with test compound in phosphate buffer (pH 8.[1][3]0) for 20 min at 25°C.

    • Add DTNB (0.01 M) and ATChI (0.075 M).[1][3]

    • Measure absorbance at 412 nm every 30s for 5 min.

    • Calculate % Inhibition:

      
      .[1][2][3]
      
MTT Cytotoxicity Assay
  • Cell Lines: HeLa, MCF-7, HepG2.

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL).[1][3] Incubate 4h.

    • Dissolve formazan crystals in DMSO. Measure OD at 570 nm.

References

  • Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase . Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase . Molbank.[1][3] Link

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads . International Journal of Molecular Sciences. Link

  • Antitumor Targets - Leading Edge Blocks . 3A Senrise Chemical Catalog. Link

  • Computational Analysis of Sulfonamide-Based Compounds in the Inhibition of Acetylcholinesterase . Open Access Library Journal.[1][3] Link

Sources

Foundational

Optimizing Arylsulfonyl Piperidine Scaffolds: A Technical Guide to 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Analogs

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats the subject molecule not merely as a single entity, but as a privileged scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats the subject molecule not merely as a single entity, but as a privileged scaffold for the rapid generation of diverse chemical libraries, particularly targeting GPCRs (5-HT6) and metabolic enzymes (11


-HSD1).

Executive Summary: The "Chassis" Strategy

In modern fragment-based drug discovery (FBDD), the molecule 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine represents a high-value "chassis" rather than a final clinical candidate. Its value lies in the 2,5-dibromo substitution pattern , which provides two electronically and sterically distinct handles for orthogonal functionalization.

This guide details the technical exploitation of this scaffold. By utilizing the differing reactivities of the C2 and C5 bromine atoms, researchers can synthesize non-symmetric biaryl sulfonyl piperidines—a pharmacophore central to 5-HT6 receptor antagonists (cognitive enhancement) and 11


-HSD1 inhibitors  (metabolic syndrome).

Structural Analysis & Pharmacophore Mapping

To understand the utility of this analog, we must deconstruct its interaction potential within a binding pocket.

The Pharmacophore Triad

The molecule functions as a rigid linker system connecting three distinct domains:

  • The Head Group (4-Methylpiperidine):

    • Role: Provides a hydrophobic bulk vector. In 5-HT6 antagonists, this moiety often occupies a hydrophobic pocket adjacent to the orthosteric site.

    • Limitation: Unlike piperazine analogs (e.g., SB-271046), the sulfonylated piperidine nitrogen is non-basic . This precludes the canonical salt bridge interaction with Asp3.32 (D106) found in monoamine GPCRs.

    • Optimization: To restore GPCR affinity, one of the aryl coupling partners (at C2 or C5) must introduce a basic amine or heteroaryl ring (e.g., pyridine, piperazine).

  • The Linker (Sulfonyl,

    
    ): 
    
    • Role: Acts as a hydrogen bond acceptor and induces a "kinked" geometry (approx. 109° bond angle), orienting the aryl ring and piperidine roughly perpendicular to each other.

  • The Tail (2,5-Dibromoaryl Core):

    • Role: The diversity engine.

    • C5-Bromine (Para to H, Meta to

      
      ):  Sterically accessible. Electronically activated.
      
    • C2-Bromine (Ortho to

      
      ):  Sterically hindered by the bulky sulfonyl group.
      
Visualization: The Divergent Synthesis Logic

The following diagram illustrates how this single scaffold diverges into two distinct therapeutic classes based on the cross-coupling strategy.

G Start Scaffold: 1-((2,5-Dibromophenyl) sulfonyl)-4-methylpiperidine Step1 Step 1: C5-Selective Suzuki Coupling (Steric Control) Start->Step1 Pd(PPh3)4, Na2CO3 Limited Equiv. Intermediate Intermediate: 5-Aryl-2-bromo Analog Step1->Intermediate Step2_A Path A: C2-Coupling (Basic Heterocycle) Intermediate->Step2_A Buchwald/Suzuki High Temp Step2_B Path B: C2-Coupling (Lipophilic Aryl) Intermediate->Step2_B Suzuki High Temp Target_A Target Class 1: 5-HT6 Antagonist (CNS / Cognition) Step2_A->Target_A Target_B Target Class 2: 11β-HSD1 Inhibitor (Metabolic) Step2_B->Target_B

Figure 1: Divergent synthesis workflow utilizing the regioselective reactivity of the 2,5-dibromo scaffold.

Synthetic Strategy: Regioselective Functionalization

The core challenge and opportunity with this molecule is the regioselective Suzuki-Miyaura coupling . Standard protocols will lead to mixtures. The following protocol ensures selectivity for the C5 position first, preserving the C2 position for subsequent modification.

Why C5 Reacts First
  • Steric Hindrance: The sulfonyl group at C1 creates significant steric bulk around the C2-bromide (ortho). The C5-bromide is relatively unhindered.

  • Electronic Effects: While both positions are activated by the electron-withdrawing sulfonyl group, the steric factor dominates in Pd-catalyzed cycles, specifically during the oxidative addition step.

Protocol: C5-Selective Suzuki Coupling

Objective: Synthesize 1-((2-bromo-5-(aryl)phenyl)sulfonyl)-4-methylpiperidine.

Reagents:

  • Scaffold: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 eq - Strict stoichiometry is critical)
    
  • Catalyst:

    
     (3-5 mol%) - Bulky ligands enhance steric discrimination
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Scaffold, Boronic Acid, and Catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed solvent mixture via syringe.

  • Controlled Heating: Heat to 60°C (Do not reflux yet). Monitor via LC-MS every 30 minutes.

    • Checkpoint: You are looking for the consumption of the starting material and the appearance of the Mono-coupled product (M+Aryl-Br). If Di-coupled product appears (>5%), lower temperature to 45°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product usually elutes significantly later than the bis-bromo starting material due to increased polarity.

Protocol: C2-Functionalization (The "Closer")

Once the C5 position is capped, the C2-bromide requires more forcing conditions due to the ortho-sulfonyl steric clash.

  • Catalyst Switch: Switch to

    
      with S-Phos  or X-Phos . These electron-rich, bulky biaryl phosphine ligands are designed to facilitate oxidative addition into hindered aryl halides.
    
  • Temperature: Increase to 100-110°C (Reflux in Toluene or Dioxane).

Structural-Activity Relationship (SAR) Data[1]

The following table summarizes the predicted SAR trends for this scaffold based on literature analogs of arylsulfonyl piperidines [1, 2].

ZoneModificationPredicted Effect (5-HT6 / GPCR)Predicted Effect (11

-HSD1)
Head 4-Methylpiperidine (Parent)Low affinity (Lacks basic N)High Potency (Hydrophobic fit)
Head 4-Amino-piperidineHigh Affinity (Salt bridge to D3.32)Low Potency (Too polar)
Tail C5 Phenyl / TolylIncreases potency (Hydrophobic stacking)Increases metabolic stability
Tail C5 Pyridine-3-ylHigh Affinity (H-bond acceptor)Moderate Potency
Tail C2 H (Debromination)Loss of potency (Conformational collapse)Neutral
Tail C2 O-MethoxyIncreases selectivity (Twists ring)Increases solubility

Data Interpretation:

  • For CNS targets (5-HT6) , the 4-methylpiperidine headgroup is likely suboptimal. The scaffold should be used to install a basic amine at C5, or the headgroup should be swapped for a piperazine before sulfonylation.

  • For Metabolic targets , the parent 4-methylpiperidine is ideal, and SAR efforts should focus on optimizing the C5-biaryl tail for lipophilicity (LogD ~3.0).

Experimental Validation: Self-Validating Protocols

To ensure the synthesized analogs are valid, the following analytical checkpoints are mandatory.

Regiochemistry Confirmation (NOESY NMR)

Because the C2 and C5 positions are chemically distinct but similar, 1D-NMR can be ambiguous.

  • Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Marker: Look for the spatial correlation (cross-peak) between the Piperidine C2/C6 protons (adjacent to Nitrogen) and the Aryl C6 proton (ortho to sulfonyl).

  • Result:

    • If the C2-Br is retained (C5-coupling occurred), you will see NOE between Piperidine and the Aryl C6-H.

    • If the C2-Br is substituted with a bulky aryl group, the twist angle changes, and the chemical shift of the Piperidine protons will shift significantly upfield due to shielding currents from the new aryl ring.

LC-MS Fragmentation Fingerprint

Sulfonamides exhibit a characteristic fragmentation pattern in ESI-MS.

  • Positive Mode: Look for the cleavage of the S-N bond.

  • Diagnostic Ion:

    
    . For the dibromo parent, look for the isotopic triplet pattern of two bromines (1:2:1 ratio) in the fragment ion. Loss of this pattern confirms successful coupling.
    

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Current Medicinal Chemistry.

  • Mattsson, C., et al. (2021). Discovery of 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficits in Schizophrenia.[1] Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lutz, M., et al. (2014). Regioselective Suzuki-Miyaura Coupling of Dibromobenzenes. Tetrahedron Letters.

Disclaimer: The protocols described herein involve the use of hazardous chemicals, including halogenated aromatics and palladium catalysts. All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Exploratory

solubility of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine in organic solvents

Topic: Solubility Profile and Physicochemical Characterization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This technical guide provides an in-depth analysis of the solubility, physicochemical properties, and synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (CAS: 398996-91-3). This compound serves as a critical lipophilic scaffold in the development of 5-HT6 receptor antagonists and other G-protein coupled receptor (GPCR) ligands.

Due to the specific 2,5-dibromo substitution pattern, this molecule exhibits significant lipophilicity and low aqueous solubility, presenting challenges in formulation and bioassay preparation. This guide establishes a rational solvent selection strategy, supported by experimental protocols for saturation solubility determination.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of this compound requires an analysis of its structural determinants. The molecule consists of a hydrophobic 4-methylpiperidine moiety coupled to a highly lipophilic 2,5-dibromobenzenesulfonyl core.

2.1 Calculated Properties (In Silico)
PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₁₂H₁₅Br₂NO₂SModerate MW (397.13 g/mol ) aids organic solubility.
LogP (Octanol/Water) ~4.2 – 4.8High lipophilicity; predicts poor aqueous solubility.
Topological PSA ~46 ŲLow polar surface area; indicates good membrane permeability but low water affinity.
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water, alcohols).
H-Bond Acceptors 2 (Sulfonyl oxygens)Allows interaction with polar aprotic solvents (DMSO, DMF).
2.2 Structural Visualization

The following diagram illustrates the synthesis and structural connectivity, highlighting the sulfonyl linkage that governs the molecule's electronic properties.

G Start1 2,5-Dibromobenzenesulfonyl chloride Reaction Nucleophilic Substitution (DCM / Et3N, 0°C to RT) Start1->Reaction Start2 4-Methylpiperidine Start2->Reaction Product 1-((2,5-Dibromophenyl)sulfonyl)- 4-methylpiperidine Reaction->Product Yield >85%

Figure 1: Synthesis pathway via sulfonylation. The sulfonyl group acts as the electrophilic bridge between the lipophilic aryl halide and the piperidine ring.

Solubility Guide & Solvent Selection

The solubility profile of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is dictated by "Like Dissolves Like." The heavy halogenation (bromine atoms) significantly increases the London dispersion forces, making the solid lattice energy moderately high.

3.1 Solvent Classification Table
Solvent ClassRepresentative SolventsSolubility PredictionOperational Recommendation
Class I: High Solubility DMSO, DMF, DMAc, NMP > 50 mg/mL Primary choice for stock solutions. ideal for biological assays (dilute 1000x into media).
Class II: Good Solubility DCM, Chloroform, THF 20 – 50 mg/mL Preferred for synthesis/purification. Easily removed by evaporation.
Class III: Moderate/Low Ethyl Acetate, Acetone, Acetonitrile 5 – 20 mg/mL Useful for crystallization or chromatography mobile phases.
Class IV: Poor Solubility Methanol, Ethanol, Isopropanol < 5 mg/mL Likely requires heating to dissolve. Useful as anti-solvents for recrystallization.[1]
Class V: Insoluble Water, PBS, Hexanes < 0.1 mg/mL Anti-solvents. Use water to precipitate the product from reaction mixtures.
3.2 Critical Dissolution Phenomena
  • The "Brick Dust" Effect: The 2,5-dibromo substitution creates a rigid, planar aromatic system that packs well in the crystal lattice. This may result in slow dissolution rates even in good solvents. Sonication is highly recommended for preparing stock solutions.

  • Water Sensitivity: While the compound itself is stable in water, it will crash out (precipitate) immediately upon dilution from DMSO if the final concentration exceeds its thermodynamic solubility limit (typically < 10 µM in aqueous buffer).

Experimental Protocol: Saturation Solubility Determination

Do not rely solely on visual inspection. Use this standardized "Shake-Flask" protocol to generate self-validating solubility data for your specific batch.

4.1 Materials
  • Test Compound: >50 mg of pure 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine.

  • Solvents: HPLC grade (DMSO, MeOH, PBS pH 7.4).

  • Equipment: Thermomixer (25°C), Centrifuge, HPLC-UV or LC-MS.

4.2 Workflow Diagram

SolubilityProtocol Step1 Excess Solid Addition (Add ~5mg compound to 0.5mL solvent) Step2 Equilibration (Shake at 25°C for 24-48 hours) Step1->Step2 Step3 Phase Separation (Centrifuge 10,000g x 10 min) Step2->Step3 Step4 Sampling (Filter supernatant via 0.2µm PTFE) Step3->Step4 Step5 Quantification (HPLC-UV vs Standard Curve) Step4->Step5

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

4.3 Detailed Methodology
  • Preparation : Weigh approx. 5 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition : Add 500 µL of the target solvent.

  • Visual Check : If the solid dissolves completely immediately, add more solid until a suspension persists (saturation).

  • Incubation : Agitate at 25°C for 24 hours.

  • Filtration : Centrifuge at high speed (10,000 rpm) for 10 minutes. Carefully pipette the supernatant and filter through a 0.2 µm PTFE syringe filter (nylon filters may bind lipophilic drugs).

  • Analysis : Dilute the filtrate 1:100 or 1:1000 with acetonitrile and inject into HPLC. Calculate concentration using a calibration curve prepared from a DMSO stock standard.

Synthesis & Purification Context

To ensure the solubility data is accurate, the material must be free of the starting material (2,5-dibromobenzenesulfonyl chloride), which is reactive and hydrolytically unstable.

  • Reaction : 2,5-Dibromobenzenesulfonyl chloride (1.0 eq) + 4-Methylpiperidine (1.1 eq) + Triethylamine (1.5 eq) in Dichloromethane (DCM).

  • Purification : The sulfonamide product is stable. Wash the organic layer with 1N HCl (to remove unreacted piperidine) and NaHCO₃ (to remove hydrolyzed sulfonyl chloride).

  • Recrystallization : If the crude is solid, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .

References

  • Lipophilicity and Solubility : Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Sulfonamide Synthesis : Bahrami, K., et al. (2011). "Direct Conversion of Sulfonyl Chlorides to Sulfonamides." Journal of Organic Chemistry. Link

  • General Solubility Protocols : Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. Link

  • Compound Analog Data : PubChem Compound Summary for N-arylsulfonyl piperidines. Link

Sources

Foundational

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine molecular weight and formula

Chemical Identity, Synthesis, and Utility in Medicinal Chemistry Executive Summary This technical guide profiles 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (CAS: 398996-91-3), a specialized sulfonamide building b...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (CAS: 398996-91-3), a specialized sulfonamide building block used in the synthesis of bioactive small molecules.[1] Characterized by a lipophilic piperidine core and a highly functionalizable dibromo-aryl moiety, this compound serves as a critical scaffold in the development of G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors.[1]

This document details the physicochemical properties, validated synthetic protocols, and strategic applications of this molecule, emphasizing its role as a divergent intermediate in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule combines a 4-methylpiperidine moiety with a 2,5-dibromobenzenesulfonyl group.[1][2] The presence of two bromine atoms provides orthogonal handles for cross-coupling reactions, while the sulfonamide linker offers metabolic stability and hydrogen-bond acceptor capability.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 1-(2,5-dibromobenzenesulfonyl)-4-methylpiperidine
CAS Number 398996-91-3
Molecular Formula C₁₂H₁₅Br₂NO₂S
Molecular Weight 397.13 g/mol
Exact Mass 396.9170
SMILES CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
LogP (Calc) ~4.2 (High Lipophilicity)

Synthetic Pathway & Process Chemistry[7][9][11][12]

The synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine follows a standard nucleophilic substitution mechanism at the sulfonyl sulfur.[1] This reaction is robust, typically yielding >85% product with high purity.[3][4]

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary amine (4-methylpiperidine) on the electrophilic sulfur atom of 2,5-dibromobenzenesulfonyl chloride. The base (typically Triethylamine or Pyridine) acts as a proton scavenger to neutralize the generated HCl, driving the equilibrium forward.

Standard Operating Procedure (SOP)

Reagents:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv)[1]

  • 4-Methylpiperidine (1.1 equiv)[1][2]

  • Triethylamine (TEA) (1.5 equiv) or Pyridine[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Preparation: Charge a round-bottom flask with 2,5-dibromobenzenesulfonyl chloride dissolved in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions.

  • Addition: Add TEA (1.5 equiv) followed by the dropwise addition of 4-methylpiperidine (1.1 equiv). Note: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][5]

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Workflow Diagram[12]

SynthesisWorkflow Start Start: 2,5-Dibromobenzenesulfonyl Chloride Reagents Add: 4-Methylpiperidine + Et3N in DCM Start->Reagents Reaction Reaction: 0°C -> RT, 4-6h (Nucleophilic Substitution) Reagents->Reaction Workup Workup: Wash 1N HCl, NaHCO3, Brine Reaction->Workup Product Product: 1-((2,5-Dibromophenyl)sulfonyl)- 4-methylpiperidine Workup->Product

Figure 1: Step-by-step synthetic workflow for the sulfonylation of 4-methylpiperidine.

Applications in Drug Discovery[3][11][12][15][16]

This molecule is not merely an end-product but a divergent scaffold .[1][2] The 2,5-dibromo substitution pattern is chemically distinct, allowing for regioselective functionalization.

Structure-Activity Relationship (SAR) Utility[1][7]
  • Sulfonamide Linker: Acts as a bioisostere for amide bonds, providing rigidity and specific H-bonding geometry often required for binding to GPCRs (e.g., 5-HT6, CCR5).

  • Piperidine Ring: The 4-methyl group adds lipophilicity and steric bulk, often used to probe hydrophobic pockets in receptor active sites.

  • Dibromo-Aryl Motif:

    • Br at C2 (Ortho): Sterically hindered and electronically deactivated by the sulfonyl group. Harder to couple.

    • Br at C5 (Meta): Less hindered. typically more reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Functionalization Logic

Researchers utilize this scaffold to create libraries of bi-aryl sulfonamides. By controlling catalyst ligands and temperature, one can selectively functionalize the C5-position first, followed by the C2-position, enabling the rapid generation of asymmetric derivatives.

Functionalization Pathway Diagram

Functionalization Core Core Scaffold: 1-((2,5-Dibromophenyl)sulfonyl)- 4-methylpiperidine Path1 Path A: C5-Selective Coupling (Suzuki/Buchwald) Core->Path1 Mild Conditions Path2 Path B: C2-Coupling (Requires Specialized Ligands) Core->Path2 Forcing Conditions Target1 Target A: 5-Aryl-2-bromo Derivative (Library Generation) Path1->Target1 Target2 Target B: Fully Substituted Bi-aryl Sulfonamide Target1->Target2 Step 2 Coupling

Figure 2: Divergent functionalization strategy utilizing the reactivity difference between C2 and C5 bromine atoms.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The sulfonamide bond is stable, but the compound should be kept away from strong oxidizing agents.

References

  • Konoscience . 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Product Data. Retrieved from [1]

  • PubChem . 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine (Analogous Structure & Data). National Library of Medicine. Retrieved from [1]

  • BLD Pharm . 1-((3-Bromo-5-methylphenyl)sulfonyl)-4-methylpiperidine (Structural Analog Data). Retrieved from

  • National Institutes of Health (NIH) . Discovery and initial SAR of arylsulfonylpiperazine inhibitors. Bioorg Med Chem Lett. 2008.[6][7] Retrieved from

  • MDPI . Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. 2022.[8][9][3][10][11] Retrieved from [1]

Sources

Exploratory

Technical Whitepaper: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a Scaffold and Bioactive Agent

Executive Summary 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (CAS: 447410-85-7) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the central nervous system (CNS) therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (CAS: 447410-85-7) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. While often categorized as a building block, its structural architecture—combining a lipophilic, dual-halogenated aryl core with a basic piperidine moiety via a sulfonyl linker—aligns precisely with the pharmacophoric requirements of several G-Protein Coupled Receptors (GPCRs), most notably the 5-HT6 receptor .

This guide analyzes the compound not merely as a catalog reagent but as a Lead-Oriented Synthesis (LOS) intermediate. Its specific substitution pattern (2,5-dibromo) offers a rare opportunity for regioselective diversification , allowing medicinal chemists to sequentially elaborate the scaffold at the C5 and C2 positions to generate complex Structure-Activity Relationship (SAR) libraries for cognitive disorders, schizophrenia, and neurodegeneration.

Chemical Profile and Physicochemical Properties[1][2][3][4]

The molecule functions as a "lipophilic cation" at physiological pH, a critical property for CNS penetration.

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₂H₁₆Br₂NO₂SCore scaffold composition.
Molecular Weight 479.04 g/mol Near the upper limit for "Fragment-Based" but ideal for "Lead-Like" space.
LogP (Predicted) ~4.2 - 4.5High lipophilicity; suggests good blood-brain barrier (BBB) permeability but requires metabolic stability optimization.
H-Bond Donors (HBD) 0Improves BBB permeability (low polar surface area).
H-Bond Acceptors (HBA) 2 (Sulfonyl oxygens)Key interaction points for receptor binding pockets.
pKa (Piperidine N) ~8.5 - 9.0Exists predominantly as a cation at pH 7.4, facilitating ionic bonding with conserved Aspartate residues in GPCRs.

Medicinal Chemistry Applications

Primary Target: 5-HT6 Receptor Antagonism

The arylsulfonylpiperidine/piperazine class is the "gold standard" chemotype for 5-HT6 receptor antagonists, which are investigated for treating cognitive deficits in Alzheimer's disease and schizophrenia.

  • Mechanism: The basic nitrogen of the 4-methylpiperidine forms a salt bridge with Asp3.32 (D106) in the 5-HT6 receptor transmembrane domain. The sulfonyl group orients the aromatic ring into a hydrophobic pocket formed by Trp6.48 and Phe6.52 .

  • Role of the Title Compound: The 2,5-dibromo substitution is not arbitrary.

    • The C2-substituent (ortho to sulfonyl) forces the aryl ring to twist out of coplanarity with the sulfonamide bond, locking the bioactive conformation (often a "folded" state).

    • The C5-substituent extends into an auxiliary hydrophobic pocket, often determining selectivity over other serotonin subtypes (e.g., 5-HT2A).

Secondary Target: Cholinesterase Inhibition

Sulfonamide derivatives have shown dual activity as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors. The sulfonyl moiety can interact with the oxyanion hole or peripheral anionic site (PAS) of the enzyme, while the bulky dibromoaryl group spans the gorge region.

Synthetic Strategy: The "Regioselectivity" Advantage[5]

The true power of this compound lies in the distinct reactivity profiles of the two bromine atoms. This allows for Diversity-Oriented Synthesis (DOS) without protecting groups.

Reactivity Analysis[6]
  • C5-Bromine (Meta): Sterically accessible. In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition occurs here first.[1]

  • C2-Bromine (Ortho): Sterically hindered by the bulky sulfonyl group. However, it is electronically activated for Nucleophilic Aromatic Substitution (S_N_Ar) or can be coupled via Pd-catalysis using specialized ligands (e.g., Buchwald phosphines) after the C5 position has been functionalized.

Sequential Functionalization Workflow
  • Step 1 (Scaffold Synthesis): Sulfonylation of 4-methylpiperidine.

  • Step 2 (C5-Diversification): Mild Suzuki coupling (Room Temp or 60°C) targets the C5-Br.

  • Step 3 (C2-Diversification): Forcing Suzuki coupling (100°C+, S-Phos/X-Phos ligands) or S_N_Ar displacement targets the C2-Br.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol yields the title compound from commercially available precursors.

  • Reagents: 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv), 4-Methylpiperidine (1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,5-dibromobenzenesulfonyl chloride (e.g., 5.0 g) in dry DCM (50 mL) under N₂ atmosphere. Cool to 0°C.

    • Add Et₃N dropwise.

    • Add 4-methylpiperidine dropwise over 15 minutes. The reaction is exothermic.[2]

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography (0-20% EtOAc in Hexanes).

    • Yield: Typically 85-95%.

Protocol B: Regioselective C5-Arylation (Suzuki Coupling)

Demonstrates the selective functionalization of the less hindered bromine.

  • Reagents: Title Compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 30 minutes.

    • Combine Title Compound, Boronic Acid, and Base in the reaction vessel.

    • Add Pd catalyst under inert atmosphere.

    • Heat to 60°C (Do not exceed 80°C to avoid C2 coupling) for 6-12 hours.

    • Monitoring: Monitor by TLC/LC-MS. The mono-coupled product (C5) usually has a distinct Rf.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.

Visualizations

Diagram 1: 5-HT6 Pharmacophore Mapping

This diagram illustrates how the molecule interacts with the theoretical 5-HT6 receptor binding site.

G cluster_ligand Ligand: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine cluster_receptor 5-HT6 Receptor Binding Pocket Piperidine 4-Methylpiperidine (Basic Amine) Sulfonyl Sulfonyl Linker (SO2) Piperidine->Sulfonyl Covalent Asp106 Asp3.32 (D106) Anionic Site Piperidine->Asp106 Ionic Interaction (Salt Bridge) Aryl 2,5-Dibromophenyl (Lipophilic Core) Sulfonyl->Aryl Covalent Br2 C2-Bromo (Conformation Lock) Aryl->Br2 Substituent Br5 C5-Bromo (Selectivity Handle) Aryl->Br5 Substituent Pocket Hydrophobic Pocket (Trp6.48 / Phe6.52) Aryl->Pocket Pi-Pi Stacking / Hydrophobic Br2->Sulfonyl Steric Clash (Twists Ring)

Caption: Pharmacophore map showing the critical ionic interaction with Asp3.32 and the hydrophobic positioning of the dibromoaryl core.

Diagram 2: Regioselective Synthetic Pathway

This diagram outlines the logic for sequential diversification.

Synthesis Start 2,5-Dibromobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (+ 4-Methylpiperidine) Start->Step1 Core CORE SCAFFOLD (Title Compound) Step1->Core PathA Path A: C5 Coupling (Sterically Favored) Core->PathA Pd(PPh3)4, 60°C Boronic Acid A ProductA Mono-Aryl Derivative (C5-Substituted) PathA->ProductA PathB Path B: C2 Coupling (Forcing Conditions) ProductA->PathB Pd(OAc)2, S-Phos, 100°C Boronic Acid B Final Bi-Aryl Sulfonamide (C2, C5-Disubstituted) PathB->Final

Caption: Sequential logic for accessing diverse chemical space. C5 is functionalized first due to lower steric hindrance.

References

  • Reid, M., et al. (2010). "The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(12), 3713-3716. Link

  • Canale, V., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity." Biomolecules, 13(1), 12. Link

  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 10(8), 517-525.
  • López-Rodríguez, M. L., et al. (2005). "Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists." Journal of Medicinal Chemistry, 48(7), 2548-2558.
  • Standley, E. A., & Jamison, T. F. (2015). "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 13, 1-4. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Derivatization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine for Novel Compound Synthesis

Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel compounds derived from 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine. This readily accessible startin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel compounds derived from 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine. This readily accessible starting material serves as a versatile scaffold for generating diverse molecular architectures, particularly through regioselective functionalization of its dibrominated aromatic ring. We delve into the strategic application of modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to achieve selective C-C and C-N bond formation. The underlying principles of regioselectivity, dictated by steric and electronic factors, are explained to empower researchers in designing their synthetic routes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for the creation of new chemical entities with potential therapeutic applications.

Introduction: The 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Scaffold

The 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine core represents a valuable and strategic starting point in medicinal chemistry and materials science. The sulfonamide linkage is a well-established pharmacophore found in numerous therapeutic agents, while the 4-methylpiperidine moiety can influence solubility, metabolic stability, and receptor interactions.[1][2] The key to this scaffold's utility, however, lies in the two bromine atoms on the phenyl ring. These halogens act as versatile synthetic handles for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions.[3][4]

The primary synthetic challenge and opportunity presented by this molecule is the differentiation between the two bromine atoms at the C2 and C5 positions. Achieving regioselective functionalization is paramount for systematically exploring the chemical space and building structure-activity relationships (SAR). This guide will focus on the strategies and methodologies to control this selectivity.

The Principle of Regioselective Functionalization

The differential reactivity of the two C-Br bonds is the cornerstone of selective synthesis. Generally, in polyhalogenated aromatic compounds, several factors govern which site reacts preferentially in a cross-coupling reaction.[3][4][5] For 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine, the key differentiators are:

  • Steric Hindrance: The bromine atom at the C2 position is ortho to the bulky sulfonylpiperidine group. This steric congestion can hinder the approach of the large palladium catalyst complex, making the oxidative addition step at this position less favorable compared to the more accessible C5 position.[5]

  • Electronic Effects: The sulfonyl group (-SO2R) is strongly electron-withdrawing, which can influence the electron density of the C-Br bonds. However, in many palladium-catalyzed reactions on di-halogenated substrates, steric factors often dominate over electronic effects in determining the site of the first coupling.[5][6]

Therefore, under kinetically controlled conditions, most cross-coupling reactions are expected to occur preferentially at the less sterically hindered C5 position.

G cluster_molecule 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine cluster_analysis Key Reactive Sites cluster_properties Controlling Factors mol C5_Br C5-Br (Position 5) C2_Br C2-Br (Position 2) Steric Steric Hindrance C5_Br->Steric Less Hindered Electronic Electronic Effects C5_Br->Electronic Influenced by -SO2R C2_Br->Steric  Highly Hindered (ortho to -SO2R) C2_Br->Electronic Influenced by -SO2R

Figure 1: Analysis of reactive sites on the core scaffold.

Synthetic Pathways via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[7][8] By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve high yields and excellent regioselectivity.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_products Mono-functionalized Products (at C5) start 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd Catalyst, Base product_suzuki 5-Aryl Derivative suzuki->product_suzuki product_sonogashira 5-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 5-Amino Derivative buchwald->product_buchwald

Figure 2: Major synthetic pathways from the starting material.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[8][9][10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh3)4 is a common choice, though more advanced catalyst systems using ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) with a palladium source like PdCl2(dppf) often provide better yields and turnover numbers.[12]

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[8][9] An aqueous solution of a carbonate base like K2CO3 or Cs2CO3 is standard. Cesium carbonate is often more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Regioselectivity: By using a slight excess (1.1-1.2 equivalents) of the boronic acid, the reaction can be controlled to favor mono-arylation at the more reactive C5 position.[13]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling amines with aryl halides.[14][15][16] This reaction has revolutionized the synthesis of anilines and their derivatives.[14]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a specialized bulky, electron-rich phosphine ligand.[17] Ligands like Xantphos or RuPhos are effective in promoting the reductive elimination step, which is often rate-limiting.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.[17][19] Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like K3PO4 can be used with more advanced catalyst systems to improve functional group tolerance.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalyst.

  • Inert Atmosphere: The Pd(0) catalytic species and the strong base are sensitive to oxygen and moisture, respectively. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[17]

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide, creating an arylalkyne moiety.[21][22][23]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction uniquely employs a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).[23][24] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a more reactive copper acetylide intermediate.[24]

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX by-product and as the solvent.[21][22]

  • Anhydrous/Anaerobic Conditions: While some modern protocols work in water, traditional Sonogashira couplings require anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst.[21][25]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents can be toxic and/or air-sensitive.

Protocol 4.1: General Procedure for Mono-Suzuki-Miyaura Coupling (C5 Arylation)

G cluster_workflow Suzuki Coupling Workflow Setup 1. Assemble Reaction (Flask, Stir Bar) Reagents 2. Add Reactants & Base (Substrate, Boronic Acid, K2CO3) Setup->Reagents Solvent 3. Add Solvents (Dioxane/H2O) Reagents->Solvent Degas 4. Degas Mixture (Ar bubbling, 3x) Solvent->Degas Catalyst 5. Add Catalyst (PdCl2(dppf)) Degas->Catalyst Heat 6. Heat to 90°C (Monitor by TLC/LC-MS) Catalyst->Heat Workup 7. Aqueous Workup (H2O, EtOAc) Heat->Workup Purify 8. Purify (Column Chromatography) Workup->Purify

Figure 3: Step-by-step workflow for the Suzuki-Miyaura protocol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of substrate).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as PdCl2(dppf) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-bromophenyl derivative.

ParameterConditionRationale
Catalyst PdCl2(dppf)Efficient for C-Br activation; dppf ligand promotes reductive elimination.
Base K2CO3 (aq)Standard, effective base for activating the boronic acid.[8][9]
Solvent 1,4-Dioxane / H2OEnsures solubility of both organic and inorganic components.
Temperature 90 °CProvides sufficient thermal energy for catalyst turnover without significant decomposition.
Atmosphere Inert (Argon)Protects the Pd(0) species from oxidative deactivation.

Table 1: Summary of Optimized Suzuki-Miyaura Reaction Conditions.

Protocol 4.2: General Procedure for Mono-Buchwald-Hartwig Amination (C5 Amination)
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (NaOtBu, 1.4 eq). Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.08 eq).

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the amine nucleophile (1.2 eq).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd2(dba)3 / XantphosA robust system for C-N coupling; the bidentate ligand stabilizes the catalyst.[17]
Base NaOtBuStrong base required for amine deprotonation.[17][19] Must be handled in an inert atmosphere.
Solvent Anhydrous TolueneAprotic solvent that does not react with the strong base.
Temperature 100-110 °CHigher temperature is often needed to drive C-N reductive elimination.
Atmosphere Inert (Argon)Protects the catalyst and base from decomposition.[17]

Table 2: Summary of Optimized Buchwald-Hartwig Reaction Conditions.

Alternative Synthetic Strategies: Directed Ortho-Metalation (DoM)

An alternative approach to functionalizing the scaffold involves Directed ortho-Metalation (DoM). The sulfonamide group is a powerful Directed Metalation Group (DMG) that can direct a strong base, like s-butyllithium (s-BuLi), to deprotonate the adjacent C6 position.[26][27][28] The resulting aryllithium species can then be trapped with various electrophiles (e.g., I2, TMSCl, aldehydes) to introduce functionality at the C6 position, a site not accessible via the cross-coupling methods described above. This strategy offers a complementary method for generating structural diversity.[26][29]

Conclusion

The 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine scaffold is a highly versatile platform for the synthesis of novel chemical entities. By leveraging the principles of regioselectivity, primarily driven by steric hindrance, researchers can selectively functionalize the C5 position using a suite of powerful palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a validated starting point for laboratory execution. The further possibility of employing Directed ortho-Metalation adds another dimension of synthetic utility. These methods collectively empower chemists to rapidly generate libraries of diverse compounds for screening in drug discovery and materials science programs.

References

  • Snieckus, V. Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. [Link]

  • Noreen, et al. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dennis, J. M., et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PubMed Central (PMC). [Link]

  • Powers, I. G., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Palani, A., et al. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

  • Yamada, K., et al. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Molbank. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

  • Powers, I. G., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC). [Link]

  • He, Z., et al. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]

  • Schlummer, B., & Scholz, U. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Wani, M. Y., et al. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Caliò, B., et al. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]

  • Hussain, A., et al. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Gros, P., et al. N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. ACS Publications. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Familoni, O. B. Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link]

  • Cruz, M. L. L., et al. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Semantic Scholar. [Link]

  • Dar, M. A., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Limban, C., et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • Breunig, T., et al. Orthogonal Arylation of a Diene-Sulfonamide Using Cationic Transition Metal Catalysts. Wiley Online Library. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

  • Chemistry Simplified. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Metze, B. E. Efficient and Chemoselective Access to Highly Functionalized Arenes by C-H Deprotonative Generation of Aryne Intermediates. PDXScholar. [Link]

  • PubMed. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed. [Link]

  • Bielenica, A., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • De Vleeschouwer, F. Novel concepts for the C-H functionalization of aromatic compounds. KU Leuven. [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. ResearchGate. [Link]

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Dennis, J. M., et al. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

Sources

Application

using 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a chemical intermediate

This Application Note and Protocol guide details the use of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a versatile chemical intermediate.[1][2] This scaffold is particularly valuable in the synthesis of 5-HT6...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a versatile chemical intermediate.[1][2] This scaffold is particularly valuable in the synthesis of 5-HT6 receptor antagonists (CNS therapeutics) and as a template for diversity-oriented synthesis (DOS) via regioselective cross-coupling.[1][2]

A Strategic Scaffold for Regioselective Diversification in Medicinal Chemistry[1][2][3][4]

Introduction & Synthetic Utility

The molecule 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine represents a "privileged scaffold" in drug discovery, particularly for Central Nervous System (CNS) targets.[1][2] Its structural value lies in the 2,5-dibromo substitution pattern on the phenyl ring, which breaks symmetry and creates distinct electronic and steric environments for the two halogen atoms.[2]

Key Applications
  • 5-HT6 Receptor Antagonists: The arylsulfonyl-4-methylpiperidine core is a bioisostere of the arylsulfonylpiperazine moiety found in clinical candidates like SB-742457 (Intepirdine) and SB-258585 .[1][2] The methyl group on the piperidine ring often enhances lipophilicity and blood-brain barrier (BBB) penetration compared to the unsubstituted piperazine.[2]

  • Sequential Cross-Coupling: The scaffold allows for "programmed synthesis."[1][2] The C5-bromide is sterically accessible, while the C2-bromide is sterically hindered by the bulky sulfonamide group.[2] This allows researchers to sequentially introduce two different aryl or heteroaryl groups using palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Chemical Properties & Handling[1][2]

PropertyDescription
Chemical Name 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine
Molecular Formula C₁₂H₁₅Br₂NO₂S
Molecular Weight 397.13 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform.[1][2] Insoluble in water.[1]
Stability Stable under standard laboratory conditions.[1] Avoid strong oxidizing agents.[1]
Hazards Irritant (Skin/Eye/Respiratory).[1] Handle with standard PPE (Gloves, Goggles, Fume Hood).[2][3]

Synthetic Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine from 2,5-dibromobenzenesulfonyl chloride.

Mechanism: Nucleophilic substitution (Sulfonylation).[1]

  • Rationale: The reaction uses a biphasic system or a mild organic base (DCM/Et₃N) to neutralize the HCl byproduct. 4-Methylpiperidine acts as the nucleophile attacking the sulfonyl sulfur.[2]

Materials:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv)[2][3]

  • 4-Methylpiperidine (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) (1.5 equiv) or Pyridine[2]

  • Dichloromethane (DCM) [Anhydrous][2][3]

  • 0.1 M HCl, Sat.[2] NaHCO₃, Brine

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2,5-dibromobenzenesulfonyl chloride (5.0 g, 15 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate vial, mix 4-methylpiperidine (1.63 g, 16.5 mmol) and Et₃N (3.1 mL, 22.5 mmol) in DCM (10 mL).

  • Reaction: Add the amine solution dropwise to the sulfonyl chloride solution over 15 minutes. Note: Exothermic reaction; maintain temp < 5 °C.[1]

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Work-up:

    • Quench with water (50 mL).

    • Separate organic layer.[1][3] Wash sequentially with 0.1 M HCl (to remove unreacted amine), Sat. NaHCO₃, and Brine.[2][3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

    • Yield Expectation: >85%[1][2][4]

Protocol B: Regioselective Suzuki-Miyaura Coupling (Site C5)

Objective: Selective arylation at the C5 position (meta to sulfonamide).[1]

Mechanistic Insight:

  • Steric Control: The C2-bromide is ortho to the bulky sulfonyl-piperidine moiety, creating significant steric hindrance.[1][2] The C5-bromide is relatively unhindered.[1]

  • Catalyst Choice: Use a standard bulky phosphine catalyst (e.g., Pd(PPh₃)₄ ) which is sensitive to steric bulk, thereby preferentially reacting at the accessible C5 site.[2]

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)[2]

  • DME (Dimethoxyethane) or Toluene/EtOH (4:1)[2]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the Intermediate (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol). Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed DME (10 mL) and 2.0 M Na₂CO₃ (1.0 mL).

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC/LC-MS.[1][2] Stop heating as soon as the starting material is consumed to prevent double-coupling at C2.[1]

  • Work-up: Cool to RT, dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography. Isolate the mono-coupled product .

Protocol C: Second Coupling (Site C2) - Synthesis of 5-HT6 Antagonist Analogs

Objective: Functionalization of the sterically hindered C2 position to complete the ligand synthesis.

Mechanistic Insight:

  • Forcing Conditions: The remaining C2-bromide is deactivated by sterics.[1] Highly active catalyst systems (e.g., Pd₂dba₃ + S-Phos or XPhos ) and higher temperatures are required.[1][2]

Materials:

  • Mono-coupled Product (from Protocol B)[1][2]

  • Second Boronic Acid or Amine (for Buchwald coupling)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%) (Buchwald Precatalysts are also excellent)[1][2]

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Combine Mono-coupled product, reaction partner, Pd source, Ligand, and Base in a sealed tube under Argon.[2]

  • Add Dioxane.[1]

  • Heat at 100–110 °C for 12–18 hours.

  • Standard work-up and purification.[1][3]

Visualizing the Workflow

The following diagram illustrates the logic of regioselectivity and the synthetic pathway.

G cluster_legend Selectivity Logic Start 2,5-Dibromobenzenesulfonyl Chloride Step1 Sulfonylation (4-Methylpiperidine) Start->Step1 + Amine, 0°C Inter Intermediate: 1-((2,5-Dibromophenyl)sulfonyl) -4-methylpiperidine Step1->Inter C5_Path Path A: C5 Coupling (Sterically Favored) Inter->C5_Path Pd(PPh3)4, 80°C (Fast OA at C5) C2_Path Path B: C2 Coupling (Sterically Hindered) C5_Path->C2_Path Pd-XPhos, 110°C (Forcing Conditions) Final 5-HT6 Antagonist Library C2_Path->Final Note C5: Meta to SO2, Unhindered C2: Ortho to SO2, Hindered

Caption: Synthetic workflow demonstrating the sequential, regioselective functionalization of the 2,5-dibromo scaffold.

Summary of Selectivity Logic

The success of this intermediate relies on exploiting the difference between the two bromine atoms:

PositionElectronic EnvironmentSteric EnvironmentReactivity (Pd-Catalysis)
C5-Br Meta to -SO₂R (Moderate EWG effect)Open / Accessible High (Reacts 1st under std.[1][2] conditions)
C2-Br Ortho to -SO₂R (Strong Inductive EWG)Hindered (by Sulfonamide)Low (Requires active ligands/heat)

Note: While electronic activation suggests C2 might be reactive (oxidative addition is faster on electron-deficient rings), in Suzuki couplings with bulky phosphines, steric factors usually dominate, favoring C5 first.[2]

References

  • Linstadt, R. T. H., et al. (2018).[2][5] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters, 20(10), 2902-2905.[2] [Link][2]

  • Devegowda, V. N., et al. (2013).[2][6] "Synthesis and the 5-HT6 receptor antagonistic effect of 3-arylsulfonylamino-5,6-dihydro-6-substituted pyrazolo[3,4]pyridinones." Bioorganic & Medicinal Chemistry Letters, 23(16), 4696-4700.[2][6] [Link]

  • Organic Chemistry Portal. (2024).[1][7] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Investigating 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine in CNS Drug Development

Introduction: Rationale for a Novel CNS Drug Candidate The development of novel agents for central nervous system (CNS) disorders remains a critical challenge in modern medicine.[1][2] The structural motif of 1-((2,5-Dib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel CNS Drug Candidate

The development of novel agents for central nervous system (CNS) disorders remains a critical challenge in modern medicine.[1][2] The structural motif of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine presents a compelling starting point for a CNS-focused drug discovery program. This assertion is based on the established roles of its constituent chemical features in neuropharmacology. The sulfonamide group is a versatile scaffold found in numerous CNS-active compounds, offering opportunities for diverse therapeutic applications.[3] The piperidine ring is a common component in molecules designed to interact with CNS targets, and its substitution pattern can significantly influence potency and selectivity.[4][5] The dibromophenyl group offers a handle for modulating lipophilicity, a key parameter for blood-brain barrier (BBB) penetration, and can be a site for further chemical modification to fine-tune the structure-activity relationship (SAR).[6][7]

These application notes provide a comprehensive guide for the initial investigation of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a potential CNS therapeutic agent. The protocols outlined below are designed to systematically evaluate its synthesis, in vitro pharmacological profile, CNS permeability, and in vivo efficacy and safety, thereby establishing a foundation for further preclinical development.

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is the cornerstone of any drug development program. The following protocol describes a plausible method for the synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine.

Protocol 1: Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Objective: To synthesize the target compound with high purity for subsequent biological evaluation.

Materials:

  • 4-Methylpiperidine

  • 2,5-Dibromobenzenesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) (or other suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-methylpiperidine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Slowly add the 2,5-dibromobenzenesulfonyl chloride solution to the 4-methylpiperidine solution dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Slow addition at 0°C helps to control the exothermic nature of the reaction.

  • Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the compound for biological testing.

Part 2: In Vitro Pharmacological Profiling

The initial in vitro evaluation aims to identify the primary molecular target(s) of the compound and assess its potential for CNS activity.

Workflow for In Vitro Profiling

cluster_0 Initial Screening cluster_1 Target Validation cluster_2 CNS Specific Assays Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) Functional_Assays Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP) Receptor_Binding->Functional_Assays Identified Hit Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinases, MAOs) Enzyme_Assays->Functional_Assays Identified Hit Dose_Response Dose-Response Curves (IC50/EC50 Determination) Functional_Assays->Dose_Response BBB_Permeability In Vitro BBB Permeability (e.g., PAMPA, Caco-2) Dose_Response->BBB_Permeability Neurotoxicity In Vitro Neurotoxicity Assays (e.g., Neuronal Cell Viability) BBB_Permeability->Neurotoxicity

Caption: In vitro screening workflow for a novel CNS compound.

Protocol 2: Broad-Panel Receptor and Enzyme Screening

Objective: To identify potential molecular targets of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine by screening against a wide range of CNS-relevant receptors and enzymes.

Methodology:

  • Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Submit the compound for testing at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 CNS targets, including:

    • G-protein coupled receptors (GPCRs): Dopamine, serotonin, adrenergic, muscarinic, and opioid receptors.

    • Ion channels: Sodium, potassium, and calcium channels.

    • Neurotransmitter transporters: DAT, SERT, NET.

    • Enzymes: Monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE).

  • Analyze the binding or inhibition data (typically reported as % inhibition) to identify "hits" (e.g., >50% inhibition).

Trustworthiness of the Protocol: This approach provides a rapid and cost-effective way to survey the polypharmacology of a novel compound, helping to identify its primary target(s) and potential off-target liabilities early in the development process.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the potential of the compound to cross the blood-brain barrier, a critical prerequisite for CNS activity.[1][8][9]

Methodology (PAMPA-BBB Assay):

  • Prepare a donor plate with a solution of the test compound in a buffer at a known concentration.

  • Prepare an acceptor plate with a brain lipid-coated filter membrane separating it from the donor plate.

  • Add a suitable buffer to the acceptor wells.

  • Stack the donor and acceptor plates and incubate for a specified time (e.g., 4-18 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

  • Compare the Pe value to those of known CNS-penetrant and non-penetrant drugs to predict BBB permeability.

Data Presentation: Predicted Physicochemical Properties and BBB Permeability

ParameterPredicted ValueImplication for CNS Penetration
Molecular Weight~428.1 g/mol Favorable (<500 Da)
cLogP~3.5-4.5Moderate to high lipophilicity, may favor BBB crossing
Hydrogen Bond Donors0Favorable (low number)[7]
Hydrogen Bond Acceptors2Favorable (low number)
Polar Surface Area~50 ŲFavorable (<90 Ų)
PAMPA-BBB Permeability (Pe) To be determined High Pe suggests good passive diffusion across BBB

Expertise & Experience: The physicochemical properties of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine are generally favorable for CNS penetration. A low number of hydrogen bond donors and a suitable polar surface area are desirable for crossing the lipophilic BBB.[7] The PAMPA-BBB assay provides an early, high-throughput assessment of passive permeability.[8]

Part 3: In Vivo Efficacy and Safety Assessment

Based on the in vitro profile, appropriate in vivo models should be selected to evaluate the compound's therapeutic potential and safety.

Workflow for In Vivo Evaluation

cluster_0 Pharmacokinetics cluster_1 Efficacy Models cluster_2 Safety Pharmacology PK_Study Rodent Pharmacokinetic Study (IV and PO administration) Brain_Penetration Brain-to-Plasma Ratio Determination PK_Study->Brain_Penetration Behavioral_Models Disease-Relevant Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) Brain_Penetration->Behavioral_Models Dose Selection Target_Engagement Ex Vivo Target Engagement Studies (e.g., Receptor Occupancy) Behavioral_Models->Target_Engagement FOB Functional Observational Battery (FOB) Behavioral_Models->FOB Motor_Activity Automated Locomotor Activity Assessment FOB->Motor_Activity

Caption: In vivo evaluation workflow for a novel CNS compound.

Protocol 4: Rodent Pharmacokinetic and Brain Penetration Study

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and brain penetration of the compound in a rodent model.

Methodology:

  • Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes at a suitable dose.

  • Collect blood samples at multiple time points post-administration.

  • At selected time points, euthanize a subset of animals and collect brain tissue.

  • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Calculate key pharmacokinetic parameters (e.g., half-life, clearance, oral bioavailability).

  • Determine the brain-to-plasma concentration ratio to quantify brain penetration.

Trustworthiness of the Protocol: This study is crucial for establishing a dose-response relationship in subsequent efficacy studies and for confirming that the compound reaches its site of action in the CNS.

Protocol 5: In Vivo Efficacy in a Disease-Relevant Model

Objective: To assess the therapeutic potential of the compound in an animal model of a CNS disorder, guided by the in vitro pharmacology results.

Example Model (if in vitro data suggests antidepressant potential):

  • Forced Swim Test (FST) in mice:

    • Acclimate mice to the testing room.

    • Administer the test compound or vehicle at various doses (e.g., 1, 3, 10 mg/kg, PO) 60 minutes before the test.

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

    • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Expertise & Experience: The choice of the in vivo model is critical and must be logically linked to the compound's mechanism of action as determined from the in vitro studies.[10][11] A variety of validated models are available for different CNS disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and depression.[10][11]

Protocol 6: CNS Safety Pharmacology Assessment

Objective: To evaluate the potential adverse effects of the compound on the central nervous system, in accordance with ICH S7A guidelines.[12][13]

Methodology (Functional Observational Battery - FOB):

  • Administer the compound at multiple doses (including a supra-therapeutic dose) to rodents.

  • At the time of expected peak effect, conduct a systematic observation of the animals, scoring various parameters, including:

    • Behavioral: Alertness, grooming, posture, gait.

    • Neurological: Tremors, convulsions, sensory responses (e.g., to touch and sound).

    • Autonomic: Salivation, lacrimation, body temperature.

  • Combine the FOB with an automated assessment of locomotor activity to quantify any sedative or stimulant effects.[13]

Trustworthiness of the Protocol: The FOB is a standardized and regulatory-accepted method for identifying potential CNS liabilities of a new chemical entity.[13]

Conclusion

The systematic evaluation of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, as outlined in these application notes, will provide a robust dataset to support a go/no-go decision for further preclinical development. By integrating synthetic chemistry, in vitro pharmacology, and in vivo studies, researchers can efficiently characterize the therapeutic potential and safety profile of this novel CNS drug candidate.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • PubMed. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • NeuroProof. In vitro Disease Models for Screening Services. [Link]

  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • Oncodesign Services. CNS models | Autoimmune diseases | CRO services. [Link]

  • FDA. Evaluating Cancer Drugs in Patients with Central Nervous System Metastases. [Link]

  • ResearchGate. (PDF) Evaluating protocols for assessing toxicological effects of ethnopharmacological agents on the central nervous system. [Link]

  • NIH. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]

  • PubMed. CNS Safety Screening Under ICH S7A Guidelines Requires Observations of Multiple Behavioral Units to Assess Motor Function. [Link]

  • TRACER. Imaging for CNS drug development, practice and considerations. [Link]

  • Altasciences. CNS Drug Liabilities in Early Phase Clinical Trials. [Link]

  • PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. [Link]

  • PubChem. Oral pulsed dose drug delivery system - Patent US-6605300-B1. [Link]

  • PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. [Link]

  • Google Patents. US4007196A - 4-Phenylpiperidine compounds.
  • NIH. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. [Link]

  • Regulations.gov. US Patent No. 8829195. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]

  • ResearchGate. Structure activity relationship study | Download Scientific Diagram. [Link]

  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

  • PubMed. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. [Link]

  • Semantic Scholar. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. [Link]

  • MDPI. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. [Link]

  • Preprints.org. Synthesis, Characterization, DFT studies and QTAIM analysis of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

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  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. [Link]

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Application

Application Note &amp; Protocol: Strategic N-Arylation of 4-Methylpiperidine for Pharmaceutical Scaffolds

Abstract & Introduction The N-aryl piperidine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable influence on pharmacokinetic properties.[1] The stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-aryl piperidine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable influence on pharmacokinetic properties.[1] The strategic N-arylation of substituted piperidines, such as 4-methylpiperidine, is a critical transformation for generating libraries of potential drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-arylation of 4-methylpiperidine. We will focus on the highly efficient and versatile palladium-catalyzed Buchwald-Hartwig amination, while also providing context on alternative methods like the Ullmann and Chan-Lam couplings. The document emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and presents troubleshooting guidance to ensure procedural success and reproducibility.

Comparative Overview of N-Arylation Methodologies

The formation of a carbon-nitrogen bond between an aryl group and a piperidine nitrogen can be achieved through several catalytic methods. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most widely used method for N-arylation due to its broad substrate scope, mild reaction conditions, and high functional group tolerance.[2] It typically employs a palladium precursor, a phosphine ligand, and a base. The development of sterically hindered and electron-rich ligands has been instrumental in expanding the reaction's utility to include less reactive aryl chlorides.[3]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation traditionally requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4] While modern advancements with ligand-assisted systems have enabled milder conditions, it can still be less versatile than the Buchwald-Hartwig amination.[5][6]

This application note will primarily focus on the Buchwald-Hartwig amination due to its broad applicability and robustness in pharmaceutical research.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves several key steps.[10][11]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R2(L) [Ar-Pd(II)-N(H)R2(L)]+X- Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R2(L) Amine Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) (Amido Complex) Ar-Pd(II)-N(H)R2(L)->Ar-Pd(II)-NR2(L) Deprotonation (Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 (Product) Ar-Pd(II)-NR2(L)->Ar-NR2 Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Inert_Atmosphere 1. Add Pd₂(dba)₃, XPhos, and NaO*t*Bu to an oven-dried Schlenk tube. Evacuate and backfill with Argon (3x). Add_Reagents 2. Add anhydrous toluene, 4-bromotoluene, and 4-methylpiperidine via syringe. Inert_Atmosphere->Add_Reagents Heat 3. Heat the reaction mixture to 100 °C with vigorous stirring. Add_Reagents->Heat Monitor 4. Monitor reaction progress by TLC or GC-MS (typically 2-18 hours). Heat->Monitor Cool_Quench 5. Cool to room temperature and quench with saturated aqueous NaHCO₃. Monitor->Cool_Quench Extract 6. Extract with diethyl ether, wash with brine, and dry over MgSO₄. Cool_Quench->Extract Purify 7. Concentrate and purify by flash column chromatography. Extract->Purify

Sources

Method

analytical methods for the characterization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Application Note: AN-CHM-2025-DBQP Introduction & Scope This technical guide outlines the rigorous analytical characterization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (referred to herein as DB-SMP ). This m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2025-DBQP

Introduction & Scope

This technical guide outlines the rigorous analytical characterization of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (referred to herein as DB-SMP ). This molecule represents a classic halogenated sulfonamide scaffold, often utilized as a fragment in medicinal chemistry libraries or as a metabolic probe due to the steric and electronic properties of the dibromo-aryl moiety.

Analytical Challenge: The primary challenge in characterizing DB-SMP is distinguishing it from potential regioisomers (e.g., 3,5-dibromo analogs) and validating the integrity of the sulfonamide bond against hydrolysis. Furthermore, the presence of two bromine atoms creates a complex isotopic envelope that must be deconvoluted for accurate mass identification.

Target Audience: Medicinal Chemists, QC Analysts, and DMPK Researchers.

Structural Analysis Strategy

Our approach utilizes an orthogonal workflow to ensure structural certainty. We prioritize Mass Spectrometry (MS) for isotopic fingerprinting and Nuclear Magnetic Resonance (NMR) for regio-chemical assignment.

AnalyticalWorkflow Sample Raw Synthesis Product (DB-SMP) HPLC HPLC-UV (Purity) Reverse Phase C18 Sample->HPLC Dissolve in MeCN NMR 1H / 13C NMR Regio-isomer Confirmation Sample->NMR Dissolve in CDCl3 IR FT-IR Functional Group Check Sample->IR Solid State MS LC-MS (Identity) Isotope Pattern Analysis HPLC->MS Peak Isolation Release QC Release / Library Deposit MS->Release Confirmed MW & Pattern NMR->Release Confirmed Structure

Figure 1: Orthogonal analytical workflow ensuring purity and structural identity.

Protocol A: Mass Spectrometry & Isotopic Fingerprinting

Rationale: The most distinct feature of DB-SMP is the presence of two bromine atoms. Bromine exists naturally as


 (50.7%) and 

(49.3%). A molecule with two bromines (

) does not show a single molecular ion peak; it displays a characteristic 1:2:1 triad pattern.[1]

Experimental Parameters:

  • Instrument: Q-TOF or Triple Quadrupole LC-MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the sulfonamide nitrogen or piperidine amine).

Data Interpretation (The "Fingerprint"): For DB-SMP (


), Molecular Weight 

g/mol . The mass spectrum must exhibit the following cluster:
Ion Speciesm/z (Approx)Relative AbundanceOrigin
M 395~50%

M+2 397~100% (Base)

(Mixed)
M+4 399~50%

Critical QC Check: If the pattern appears as 1:1 (


) or 1:3:3:1 (

), the synthesis has failed (mono-bromination or over-bromination).

IsotopeLogic Input Observed MS Peak Cluster Check1 Count Peaks in 4 amu window Input->Check1 Pattern1 Pattern 1:1 (M, M+2) Check1->Pattern1 Two dominant peaks Pattern2 Pattern 1:2:1 (M, M+2, M+4) Check1->Pattern2 Three dominant peaks Result1 Single Br Atom (Impurity) Pattern1->Result1 Result2 Double Br Atom (Target DB-SMP) Pattern2->Result2

Figure 2: Logic gate for validating the dibromo-substitution pattern via Mass Spectrometry.

Protocol B: Nuclear Magnetic Resonance (NMR)

Rationale: NMR is required to confirm the positions of the bromine atoms (2,5-substitution) versus other isomers (e.g., 3,4 or 3,5). The aromatic region provides the definitive proof.

Methodology:

  • Solvent:

    
     (Chloroform-d) is preferred for solubility of lipophilic sulfonamides.
    
  • Frequency: 400 MHz or higher.

Predicted Spectral Assignment (Chemical Logic):

  • Aromatic Region (3 Protons):

    • H-6 (Singlet/Doublet): The proton at position 6 is isolated between the sulfonyl group (C1) and the bromine at C5. It usually appears as a singlet or a finely split doublet (

      
       Hz) due to meta-coupling. This is the most deshielded proton (ortho to electron-withdrawing 
      
      
      
      ).
    • H-3 & H-4 (AB System): The protons at C3 and C4 are adjacent. They will appear as a pair of doublets with a characteristic ortho-coupling constant (

      
       Hz).
      
    • Diagnostic: If you see a triplet, the substitution pattern is incorrect (likely 2,6- or 3,5-substitution).

  • Piperidine Region:

    • N-CH2 (Multiplet): ~3.6 - 3.8 ppm (deshielded by adjacent Sulfonyl).

    • 4-Methyl (Doublet): ~0.9 ppm (

      
       Hz). The distinct doublet confirms the methyl group is attached to the ring methine, not the nitrogen.
      
Protocol C: HPLC Purity Profiling

Rationale: To quantify purity and detect the primary hydrolysis impurity (2,5-dibromobenzenesulfonic acid), which is highly polar.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B (Hold)

    • 2-10 min: 10% -> 90% B (Linear Ramp)

    • 10-12 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide/Sulfonamide backbone).

Expected Profile:

  • Impurity (Sulfonic Acid): Elutes early (RT ~ 1.5 - 2.5 min) due to high polarity.

  • Target (DB-SMP): Elutes late (RT ~ 8.0 - 9.0 min) due to the lipophilic dibromo-aryl and methyl-piperidine groups.

Protocol D: Infrared Spectroscopy (FT-IR)

Rationale: Quick verification of the sulfonamide functional group formation.

Key Diagnostic Bands:

  • Sulfonyl (

    
    ) Stretches: 
    
    • Asymmetric Stretch:

      
       (Strong).
      
    • Symmetric Stretch:

      
       (Strong).
      
  • C-Br Stretch:

    • Fingerprint region:

      
      .
      
  • Absence of N-H:

    • The absence of a peak around

      
       confirms the formation of the tertiary sulfonamide (no remaining N-H from the piperidine starting material).
      
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR coupling constants and IR bands).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Chemistry WebBook. Isotopic Compositions for Bromine. Retrieved from [Link]

  • Arenas, B. I., et al. (2013). "Chromatographic behavior of sulfonamides in diverse HPLC conditions." Journal of Chromatographic Science. (General reference for Sulfonamide HPLC methods).

Sources

Application

Application Notes and Protocols: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a Versatile Scaffold for Library Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Scaffold In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful generation of diverse and potent compound libraries. The 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine scaffold emerges as a privileged starting point for library synthesis, offering a confluence of desirable features for drug discovery programs. This scaffold integrates the N-arylsulfonylpiperidine motif, a cornerstone in the design of numerous biologically active agents, with the synthetic versatility of a di-brominated aromatic ring. Piperidine and its derivatives are prevalent in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to engage with a multitude of biological targets. The sulfonamide linkage provides a stable, synthetically accessible connection to the aromatic core, while the 4-methyl group on the piperidine ring can influence binding affinity and metabolic stability.

The di-brominated phenyl ring is the lynchpin of this scaffold's utility in library synthesis, providing two distinct reaction handles for sequential and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms—one ortho and one para to the sulfonyl group—allows for controlled, stepwise diversification, enabling the exploration of a vast chemical space from a single, common intermediate. This application note provides a comprehensive guide to the synthesis of the 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine scaffold and detailed protocols for its application in the generation of compound libraries via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of the Core Scaffold: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

The synthesis of the title scaffold is a straightforward two-step process commencing with the preparation of 2,5-dibromobenzenesulfonyl chloride, followed by its reaction with 4-methylpiperidine.

Part 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

2,5-Dibromobenzenesulfonyl chloride serves as the key precursor for the scaffold. It can be synthesized from 2,5-dibromoaniline via a diazotization-sulfonation sequence.

Protocol: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfonation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.

    • Vigorous gas evolution (nitrogen) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • The 2,5-dibromobenzenesulfonyl chloride will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent such as hexane.

Part 2: Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

The final step involves the sulfonylation of 4-methylpiperidine with the prepared 2,5-dibromobenzenesulfonyl chloride.[1]

Protocol: Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-methylpiperidine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition:

    • Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine as a solid.

Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the phenyl ring allows for a sequential and regioselective diversification strategy. The bromine at the 5-position (para to the sulfonyl group) is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered bromine at the 2-position (ortho to the sulfonyl group).[2] This differential reactivity is the cornerstone of a controlled library synthesis.

G Scaffold 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Mono_Coupling Monofunctionalization (Position 5) Scaffold->Mono_Coupling Suzuki, Buchwald-Hartwig, or Sonogashira Di_Coupling Difunctionalization (Position 2) Mono_Coupling->Di_Coupling Suzuki, Buchwald-Hartwig, or Sonogashira Library_1 Library 1 (R1) Mono_Coupling->Library_1 Library_2 Library 2 (R1, R2) Di_Coupling->Library_2

Caption: Sequential functionalization workflow.

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the scaffold and a variety of boronic acids or esters.[3][4][5] By carefully controlling the reaction conditions, selective mono-arylation at the 5-position can be achieved.

Protocol: Selective Mono-Suzuki-Miyaura Coupling at Position 5

  • Reagents and Setup:

    • To a reaction vial, add 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more active pre-catalyst like a CataCXium A palladacycle for challenging substrates[6], and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water.[6]

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction for the consumption of the starting material and the formation of the mono-coupled product by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by flash column chromatography to isolate the 5-aryl-2-bromo-substituted product.

Table 1: Representative Conditions for Selective Mono-Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), CataCXium A palladacycleChoice depends on the reactivity of the boronic acid; more active catalysts for less reactive partners.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are generally effective; phosphate bases can be beneficial for less reactive systems.
Solvent Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂OA mixture of organic solvent and water is standard for Suzuki reactions.[6]
Temperature 80-100 °CSufficient to drive the reaction without promoting significant di-substitution.
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, creating C-N bonds.[7] Similar to the Suzuki-Miyaura coupling, regioselective mono-amination at the 5-position is achievable.

Protocol: Selective Mono-Buchwald-Hartwig Amination at Position 5

  • Reagents and Setup:

    • In a glovebox or under an inert atmosphere, combine 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium pre-catalyst such as a G3 or G4 Buchwald palladacycle (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos)[8], and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

    • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions:

    • Heat the reaction mixture to 90-110 °C for 6-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by flash column chromatography.

Table 2: Key Parameters for Regioselective Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃/XPhos, Buchwald G3/G4 PalladacyclesSterically hindered phosphine ligands are crucial for efficient C-N bond formation.[8]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents are necessary to prevent quenching of the strong base.
Temperature 90-110 °CHigher temperatures are often needed to overcome the activation barrier for C-Br bond cleavage.
C. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to compounds with a rigid, linear linker, which can be valuable for probing binding pockets.[9][10]

Protocol: Selective Mono-Sonogashira Coupling at Position 5

  • Reagents and Setup:

    • To a Schlenk flask, add 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.05-0.10 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

    • Add an anhydrous solvent, typically a polar aprotic solvent like DMF or an amine base like triethylamine or piperidine.[9]

    • Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine) if not used as the solvent.

  • Reaction Conditions:

    • Stir the reaction at room temperature to 60 °C for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts.

    • Wash with water and brine, dry the organic layer, and concentrate.

    • Purify the product via flash column chromatography.

Table 3: Typical Conditions for Selective Sonogashira Coupling

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira coupling.
Co-catalyst CuICopper(I) is typically required for the activation of the alkyne.
Base/Solvent Triethylamine, Piperidine, DMFAn amine base is necessary; it can also serve as the solvent.[9]
Temperature Room Temperature to 60 °CMilder conditions compared to Suzuki and Buchwald-Hartwig reactions are often sufficient.

Di-functionalization for Further Library Expansion

The mono-functionalized products from the initial coupling reactions serve as excellent starting materials for a second diversification step at the more sterically hindered 2-position. Generally, more forcing conditions (higher temperatures, more active catalysts, and longer reaction times) will be required to achieve the second coupling.

Caption: Library diversification pathway.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The N-arylsulfonylpiperidine motif is a well-established pharmacophore in a variety of therapeutic areas. The ability to rapidly generate diverse libraries based on the 1-((2,5-dibromophenyl)sulfonyl)-4-methylpiperidine scaffold makes it particularly attractive for hit-to-lead and lead optimization campaigns.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that makes hydrogen bond interactions with the hinge region of the kinase. The diversified aryl and heteroaryl groups introduced via Suzuki coupling can be designed to target this region, while the second functional group can be used to probe other pockets of the ATP-binding site.[11][12][13]

  • GPCR Ligands: The piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). The diverse substituents that can be introduced onto the phenyl ring can modulate the affinity and selectivity for various GPCR subtypes.[14]

  • Other Therapeutic Targets: The structural diversity that can be achieved with this scaffold makes it suitable for screening against a wide range of other targets, including ion channels, enzymes, and protein-protein interactions.

Conclusion

The 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine scaffold represents a powerful tool for the construction of diverse and medicinally relevant compound libraries. Its straightforward synthesis and the predictable, regioselective nature of its sequential functionalization via robust palladium-catalyzed cross-coupling reactions provide a highly efficient platform for exploring structure-activity relationships. The protocols and guidelines presented in this application note offer a solid foundation for researchers to leverage this versatile scaffold in their drug discovery endeavors.

References

  • Nasir, R., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5216. Available at: [Link]

  • Nasir, R., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed, 25806546. Available at: [Link]

  • Nasir, R., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed Central, PMC6272220. Available at: [Link]

  • Jadhav, P. K., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. Available at: [Link]

  • Canale, V., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. European Journal of Medicinal Chemistry, 108, 303-318. Available at: [Link]

  • Nasir, R., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 977. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic or heteroaromatic sulfonyl halides. EP0770599A1.
  • So, C. M., & Kwong, F. Y. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. CN117551005A.
  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 20, 2026, from [Link]

  • Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388. Available at: [Link]

  • Zhang, Y., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(43), 8146-8151. Available at: [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. Available at: [Link]

  • CRELUX. (n.d.). Library Design and Screening Strategies to Enable Informed DEL Screening. Retrieved February 20, 2026, from [Link]

  • González-Vera, J. A., et al. (2016). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules, 21(10), 1289. Available at: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 71-82. Available at: [Link]

  • Khelili, S., et al. (2006). Synthesis and pharmacological evaluation of some N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas structurally related to cromakalim. Bioorganic & Medicinal Chemistry, 14(10), 3530-3534. Available at: [Link]

  • Cernijenko, A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Vo, T. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 20, 2026, from [Link]

  • Kim, D. H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2115. Available at: [Link]

  • Al-Amin, M., & El-Emam, A. A. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(27), 15993-16003. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Alcaide, B., et al. (2017). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 23(62), 15615-15619. Available at: [Link]

  • Brown, D. G., & Wobst, H. J. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1403. Available at: [Link]

  • Zhang, Y., et al. (2024). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Iqbal, J., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Corrales-García, L., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2796. Available at: [Link]

  • Dömling, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. Available at: [Link]

Sources

Method

synthetic routes to derivatives of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

This Application Note and Protocol Guide details the synthetic pathways for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine and its downstream derivatives. It is designed for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthetic pathways for 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine and its downstream derivatives. It is designed for medicinal chemists and process development scientists focusing on GPCR ligands (e.g., 5-HT6 antagonists) and fragment-based drug discovery.

Introduction & Strategic Significance

The scaffold 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (Compound 1 ) represents a "privileged structure" in medicinal chemistry. The arylsulfonylpiperidine core is a validated pharmacophore for serotonin receptor modulation (specifically 5-HT2A and 5-HT6), often investigated for cognitive enhancement and antipsychotic activity.

The 2,5-dibromo substitution pattern is not merely decorative; it serves as a bifunctional linchpin . The chemical non-equivalence of the bromine atoms—one ortho and one meta to the sulfonyl group—enables divergent synthesis. By exploiting the interplay between steric hindrance and electronic activation , researchers can selectively functionalize the C-5 or C-2 positions to generate complex libraries from a single precursor.

Mechanistic Insight: The Regioselectivity Paradox
  • Electronic Control (SNAr): The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). It significantly activates the ortho-bromide (C-2) toward Nucleophilic Aromatic Substitution (SNAr).
    
  • Steric Control (Pd-Catalysis): In transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bulky sulfonyl group sterically shields the C-2 position. Consequently, standard catalytic systems preferentially target the distal C-5 bromide.

Core Synthesis: The Scaffold

The construction of the parent scaffold is a robust sulfonylation. The use of 4-methylpiperidine introduces lipophilicity and conformational constraint, common features in CNS-active drugs.

Protocol 1: Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Reaction Class: Nucleophilic Substitution (Sulfonylation)[1]

Reagents:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv)

  • 4-Methylpiperidine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) [Solvent, 0.2 M]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,5-dibromobenzenesulfonyl chloride and anhydrous DCM under nitrogen atmosphere. Cool the solution to

    
     using an ice bath.
    
  • Addition: Mix 4-methylpiperidine with the base (

    
    ) in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic; slow addition prevents thermal degradation.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The product typically appears as a less polar spot compared to the amine.

  • Work-up: Quench with 1M HCl (aq) to remove unreacted amine. Extract the aqueous layer with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).
    
  • Yield Expectation: 85–95% (White crystalline solid).

Divergent Derivatization Strategies

This section details how to selectively access C-5 and C-2 derivatives.

Visualizing the Divergence

The following diagram illustrates the logical flow for selective functionalization.

G Start Parent Scaffold (1) [2,5-Dibromo Core] PathA Path A: Steric Control (Pd-Catalysis) Start->PathA Suzuki/Buchwald (Bulky Ligands) PathB Path B: Electronic Control (SNAr) Start->PathB Nucleophilic Attack (Amines/Alkoxides) ProdA C-5 Arylated Product (Major Isomer) PathA->ProdA C-5 Reactive (C-2 Shielded) ProdB C-2 Substituted Product (Nucleophilic Displacement) PathB->ProdB C-2 Activated (Ortho-SO2 Effect) Bis Bis-Functionalized Library ProdA->Bis 2nd Step: High Temp/Active Catalyst ProdB->Bis 2nd Step: Standard Coupling

Caption: Divergent synthetic pathways controlled by steric hindrance (Path A) versus electronic activation (Path B).

Path A: C-5 Selective Suzuki-Miyaura Coupling

Due to the steric bulk of the sulfonyl group at C-1, the bromine at C-2 is kinetically shielded from bulky palladium species. Under standard conditions, cross-coupling occurs exclusively at C-5.

Protocol 2: C-5 Selective Arylation

Reagents:

  • Compound 1 (1.0 equiv)[3][4]

  • Arylboronic acid (1.1 equiv)

  • 
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • 
     (2.0 equiv, 2M aqueous)
    
  • 1,4-Dioxane or Toluene/EtOH (4:1)

Procedure:

  • Degassing: Combine Compound 1 , boronic acid, and solvent in a reaction vial. Sparge with nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and the base solution. Seal the vial.

  • Heating: Heat to

    
     for 12 hours. Critical: Do not exceed 
    
    
    
    initially to avoid competing reaction at C-2.
  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

  • Outcome: >90% regioselectivity for the C-5 isomer.

Path B: C-2 Functionalization via SNAr

To functionalize the hindered C-2 position, one must bypass palladium catalysis and utilize the electronic activation provided by the sulfonyl group. Strong nucleophiles (primary amines, alkoxides) can displace the C-2 bromine via an addition-elimination mechanism.

Protocol 3: C-2 Substitution (SNAr)

Reagents:

  • Compound 1 (1.0 equiv)[3][4]

  • Nucleophile (e.g., Morpholine, Benzylamine, Sodium Methoxide) (2.0–3.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)

  • Base:

    
     (if using neutral amines)
    

Procedure:

  • Dissolve Compound 1 in DMF (0.5 M).

  • Add the nucleophile and base.

  • Heat to

    
    . The high temperature is required to overcome the steric barrier, but the electronic activation ensures the reaction occurs at C-2 (C-5 is unactivated).
    
  • Note: This method replaces the Br with a heteroatom (N or O), not a carbon. To achieve C-C bond formation at C-2, one would typically perform the C-5 Suzuki first (Protocol 2), then use highly active, sterically small Pd catalysts (e.g., Pd-XPhos) to force coupling at C-2.

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for C-5 (Suzuki)Optimization for C-2 (SNAr)
Solvent DCM (Synthesis)1,4-Dioxane/WaterDMF or DMSO
Temperature



Catalyst/Reagent


Excess Nucleophile
Key Constraint Exotherm controlSteric bulk of SulfonylElectronic activation by Sulfonyl
Major Product Parent Scaffold5-Aryl -2-bromo derivative2-Substituted -5-bromo derivative

References

  • Regioselectivity in Dibromoarenes

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[5][6]

    • Source: Organic & Biomolecular Chemistry (via RSC).
    • URL:[Link]

  • Sulfonamide Synthesis

    • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media.[7][8]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Medicinal Chemistry Context (5-HT6)

    • Title: Design, Synthesis and Biological Evaluation of Arylsulfonamides as 5-HT6 Receptor Antagonists.
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
    • URL:[Link]

  • Suzuki Coupling Mechanism

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Synthetic Applic
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Case ID: PUR-DBP-SMP-001 Escalation Level: Tier 2 (Senior Application Scientist) Status: Open Subject: Optimization of Workup and Crystallization Protocols for Lipophilic Sulfonamides[1] Executive Summary & Compound Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DBP-SMP-001 Escalation Level: Tier 2 (Senior Application Scientist) Status: Open Subject: Optimization of Workup and Crystallization Protocols for Lipophilic Sulfonamides[1]

Executive Summary & Compound Profile

User Query: "I am synthesizing 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine and struggling with persistent yellow oiling and trace amine impurities. Standard flash chromatography is yielding poor recovery. What are the optimal purification techniques?"

Technical Analysis: The target molecule, 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine , is a sulfonamide characterized by a highly lipophilic 2,5-dibromophenyl "head" and a moderately basic (but deactivated) 4-methylpiperidine "tail."[1]

The purification challenge likely stems from three factors:

  • Lipophilicity: The dibromo-substitution significantly increases solubility in organic solvents, making standard precipitation difficult.

  • Trapped Impurities: Unreacted 2,5-dibromobenzenesulfonyl chloride (starting material) hydrolyzes into a sulfonic acid that can "oil out" with your product.[1]

  • Amine Salts: The 4-methylpiperidine hydrochloride salt may be partially soluble in chlorinated solvents (DCM/Chloroform), carrying over into your crude mass.[1]

This guide provides a self-validating purification workflow that prioritizes chemical washing (extraction) over chromatography, followed by a controlled recrystallization.[1]

Phase 1: The Chemical Workup (The "Wash" Protocol)

Objective: Chemically remove unreacted starting materials using their acid-base properties before attempting physical separation.[1]

The Logic:

  • Target 1 (Unreacted Amine): 4-methylpiperidine is basic.[1] It will protonate in acid (HCl) and move to the aqueous layer.

  • Target 2 (Sulfonyl Chloride/Sulfonic Acid): The starting sulfonyl chloride hydrolyzes to 2,5-dibromobenzenesulfonic acid.[1] This is highly acidic and will deprotonate in base (NaHCO₃/NaOH), moving to the aqueous layer.[2]

  • Target 3 (The Product): The sulfonamide is neutral and stable; it will remain in the organic layer throughout both washes.

Step-by-Step Protocol
  • Quenching: Upon reaction completion, add a nucleophilic scavenger (e.g., 10% aqueous dimethylamine) or simply water, and stir for 30 minutes. Why? This forces any unreacted sulfonyl chloride to hydrolyze immediately, preventing it from decomposing slowly during your column run.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it forms emulsions more easily with sulfonamides.

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 1M HCl .[3]

    • Validation: Check the pH of the aqueous layer; it must be <2.

  • Base Wash (Removes Sulfonic Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[3]

    • Caution: Gas evolution (CO₂) will occur. Vent the funnel frequently.

    • Validation: Check the pH of the aqueous layer; it should be ~8-9.[1]

  • Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous Na₂SO₄, and concentrate.

Visualizing the Separation Logic

WorkupLogic Start Crude Reaction Mixture (Product + Amine + R-SO2Cl) Quench Step 1: Quench with Water/Base (Hydrolyzes R-SO2Cl -> R-SO3H) Start->Quench Dissolve Dissolve in Ethyl Acetate Quench->Dissolve WashAcid Step 2: Wash with 1M HCl Dissolve->WashAcid Split1 Phase Separation WashAcid->Split1 AqAcid Aqueous Layer (Acidic) Contains: 4-methylpiperidine.HCl Split1->AqAcid Discard OrgAcid Organic Layer Contains: Product + R-SO3H Split1->OrgAcid WashBase Step 3: Wash with Sat. NaHCO3 OrgAcid->WashBase Split2 Phase Separation WashBase->Split2 AqBase Aqueous Layer (Basic) Contains: Sodium 2,5-dibromobenzenesulfonate Split2->AqBase Discard OrgFinal Final Organic Layer Contains: Purified Product Split2->OrgFinal

Figure 1: Acid-Base extraction workflow for isolating neutral sulfonamides from basic amines and acidic byproducts.

Phase 2: Crystallization (The Physical Polish)

If the product remains colored or amorphous after the workup, recrystallization is superior to chromatography for removing trace lipophilic impurities.

Recommended Solvent System: Ethanol/Water (95:5) or Isopropanol (IPA)/Hexane . Note: Due to the dibromo- moiety, this molecule is heavy and lipophilic. Pure ethanol may dissolve it too well at room temperature. A binary system is required.

Protocol: The "Cloud Point" Method
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating on a steam bath/hot plate until the solid just dissolves.

    • Critical: Do not add excess solvent.[4] If you reach 10 mL/g and it hasn't dissolved, switch to a stronger solvent like Acetone, then proceed.

  • The Anti-Solvent: Remove from heat.[5] While still hot, add warm Water (or Hexane if using IPA) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one single drop of the original solvent (Ethanol) to clear the cloudiness.

  • Nucleation: Allow the flask to cool to room temperature slowly (wrap in a towel).

  • Harvest: Once crystals form, cool in an ice bath for 1 hour, then filter. Wash the cake with cold Ethanol/Water (1:1).

Data: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Ethanol / Water High Best for removing sulfonic acid traces.[1] "Green" solvent.
IPA / Hexane Medium Good if the compound is too soluble in EtOH.
DCM / Hexane Low Risk of "oiling out" due to rapid evaporation of DCM.
Ethyl Acetate Recrystallization Only if the compound is sparingly soluble; otherwise use as extraction solvent.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: This usually happens when the solution cools too fast or the impurity profile is high (acting as a melting point depressant).

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal (if available) or scratch the glass wall with a rod.[5][6]

    • Slower Cooling: Place the flask in a warm water bath and let the bath cool to room temperature overnight. This prevents the "crash" precipitation that leads to oils.

Q2: My NMR shows a persistent doublet around 7.5-8.0 ppm that isn't my product.

  • Diagnosis: This is likely the 2,5-dibromobenzenesulfonic acid .[1]

  • Fix: Your base wash (Phase 1) was insufficient. Dissolve the product in EtOAc and wash vigorously with 1M NaOH (stronger than bicarbonate) to fully deprotonate this impurity and pull it into the water layer.

Q3: The product has a pink/red hue.

  • Cause: Oxidation of trace phenols or aniline-like impurities (if the amine degraded).[1]

  • Fix: Perform a Charcoal Filtration .

    • Dissolve crude in hot ethanol.

    • Add 5% w/w Activated Carbon.

    • Stir hot for 5 mins.

    • Filter through Celite while hot. The color should be removed.[5][6][7]

Reaction Pathway & Impurity Visualization

Understanding where the impurities come from helps in avoiding them.

ReactionPathway SM1 2,5-Dibromobenzene- sulfonyl chloride Reaction Base (DCM) SM1->Reaction SM2 4-Methylpiperidine SM2->Reaction Product TARGET MOLECULE 1-((2,5-Dibromophenyl) sulfonyl)-4-methylpiperidine Reaction->Product Main Path Side1 Impurity A: 2,5-Dibromobenzene- sulfonic acid (Via Hydrolysis) Reaction->Side1 Moisture/Workup Side2 Impurity B: 4-Methylpiperidine HCl Salt Reaction->Side2 Byproduct

Figure 2: Synthesis pathway showing the origin of the two primary impurities targeted in the purification protocol.

References

  • BenchChem Technical Support. (2025).[2][3][5][6][8] Removal of Benzenesulfonyl Chloride from Reaction Mixtures.[2] Retrieved from [1]

  • Organic Syntheses. (1954). N-Methyl-p-toluenesulfonamide: Purification of Sulfonamides.[1] Coll. Vol. 4, p.943. Retrieved from [1]

  • De Luca, L., & Giacomelli, G. (2008).[9] An Easy and Handy Synthesis of Sulfonamides.[4][9][10] Journal of Organic Chemistry, 73(10), 3967-3969.[1] Retrieved from [1]

  • LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization.[6][11] Retrieved from [1]

  • National Institutes of Health (NIH). (2008). Sulfonamides as a subject to study molecular interactions in crystals.[5] PubMed. Retrieved from

Sources

Optimization

stability of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine under different conditions

Compound: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine[1] Executive Summary This guide addresses the stability profile of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine , a tertiary sulfonamide characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine[1]

Executive Summary

This guide addresses the stability profile of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine , a tertiary sulfonamide characterized by significant lipophilicity and specific photochemical sensitivities.[1]

Key Stability Takeaways:

  • Hydrolytic Stability: High. The sulfonamide linkage is chemically robust against standard aqueous acid/base conditions.

  • Photostability: Low to Moderate. The 2,5-dibromoaryl moiety is susceptible to radical-mediated photodehalogenation.[1]

  • Solubility: Critical Constraint. High risk of precipitation in aqueous media; requires DMSO/DMF for stock preparation.

Module 1: Storage & Stock Solution Management

Objective: Prevent compound precipitation and minimize freeze-thaw degradation.[1]

Protocol: Stock Solution Preparation

The lipophilic nature of the 4-methylpiperidine and dibromophenyl rings dictates that this compound is practically insoluble in pure water.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2]

    • Why: These dipolar aprotic solvents disrupt the crystal lattice energy of the sulfonamide without chemically reacting with the electrophilic sulfur center.

  • Concentration Limit: Prepare stocks at 10–20 mM .

    • Risk:[1] Exceeding 50 mM increases the risk of "crashing out" upon freezing or dilution.

  • Storage Conditions:

    • Temperature: -20°C .

    • Container: Amber glass or foil-wrapped vials (See Module 3).

    • Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause micro-precipitation.[1] Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid this.

Troubleshooting: Precipitation in Assay Media

Issue: "The solution turned cloudy immediately upon adding the stock to the cell culture media."

Root Cause: The "Solvent Shock" effect. Rapid dilution of a high-concentration DMSO stock into an aqueous buffer causes the local solubility limit to be exceeded before mixing is complete.

Corrective Workflow (Decision Tree):

Precipitation_Troubleshooting Start Issue: Compound Precipitates in Aqueous Media CheckConc Check Final DMSO % Start->CheckConc HighDMSO Is DMSO > 1%? CheckConc->HighDMSO ReduceDMSO Action: Reduce Stock Conc. or Increase Dilution Factor HighDMSO->ReduceDMSO Yes SerialDilution Action: Use Intermediate Serial Dilution Step HighDMSO->SerialDilution No (DMSO is low) Step1 1. Dilute 1000x Stock into PBS/Media (1:10) SerialDilution->Step1 Step2 2. Vortex Immediately Step1->Step2 Step3 3. Add to Final Assay Volume Step2->Step3

Figure 1: Decision matrix for resolving solubility issues in aqueous assays.

Module 2: Chemical Stability & Reactivity

Objective: Define the limits of the sulfonamide bond and aryl halide reactivity.

1. Hydrolytic Stability (pH Tolerance)

The sulfonamide bond (


) in this molecule is a tertiary sulfonamide  (the nitrogen is part of the piperidine ring).[1]
  • Acidic Stability: Excellent. Unlike amides, sulfonamides resist hydrolysis in dilute acids (e.g., 1M HCl). Cleavage typically requires harsh conditions (e.g., 48% HBr at reflux) [1].

  • Basic Stability: Good. Tertiary sulfonamides cannot form a stabilized anion (unlike secondary sulfonamides), making them theoretically susceptible to nucleophilic attack by hydroxide (

    
    ).[1] However, the steric bulk of the 2,5-dibromophenyl  group protects the sulfur atom, rendering hydrolysis negligible under physiological or standard workup conditions (pH 8–12).
    
2. Chemical Incompatibilities
  • Reducing Agents: Avoid strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or Magnesium/Methanol, which can cleave the S-N bond [2].

  • Palladium/Transition Metals: The Ar-Br (aryl bromide) functionality is chemically active.[1] In the presence of Pd(0) or Ni(0) catalysts, this compound will undergo oxidative addition, leading to cross-coupling (Suzuki, Buchwald) or debromination. Do not use metal spatulas if trace contamination is a concern in synthetic optimization.

Module 3: Environmental Stressors (Photostability)

Objective: Prevent light-induced degradation (Debromination).[1]

Mechanism of Failure: Aryl bromides are inherently light-sensitive.[1] Upon exposure to UV or intense visible light, the Carbon-Bromine (C-Br) bond can undergo homolytic cleavage, generating an aryl radical.[1] This radical abstracts a hydrogen atom from the solvent (often DMSO or alcohols), resulting in debromination (Mass shift: -79/80 Da) [3].[1]

Experimental Evidence of Degradation: If you observe a new peak in LC-MS with


, your compound has photodegraded.[1]

Workflow: Degradation Pathways

Degradation_Pathways cluster_Photo Photolytic Pathway (High Risk) cluster_Hydro Hydrolytic Pathway (Low Risk) Compound Parent Compound (Ar-Br) Radical Aryl Radical (Ar•) Compound->Radical Homolysis Cleavage S-N Bond Break Compound->Cleavage Rare Light UV/Vis Light (hv) Light->Radical Product1 Debrominated Byproduct (Ar-H) Radical->Product1 H-Abstraction (from Solvent) Acid Strong Acid (Reflux) Acid->Cleavage Product2 Sulfonic Acid + Piperidine Cleavage->Product2

Figure 2: Mechanistic comparison of degradation risks.[1] Photolysis is the primary concern under standard laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound? A: No. While the sulfonamide bond might survive, the high heat (121°C) combined with aqueous steam can promote hydrolysis or thermal decomposition of the organobromide. Sterilize by filtration (0.22 µm PTFE filter) using a DMSO stock solution.[1]

Q2: My LC-MS shows a split peak. Is this a mixture of isomers? A: No, the piperidine ring can undergo chair-chair interconversion, but this is fast on the NMR timescale and usually averages out. If you see split peaks in LC-MS, check for atropisomerism (restricted rotation around the S-N bond due to the bulky 2,5-dibromo group) or, more likely, photodegradation (loss of Br).

Q3: Is the compound stable in cell culture media (DMEM/RPMI) for 48 hours? A: Chemically, yes. However, physical stability (solubility) is the limiting factor. Ensure the final DMSO concentration is <0.5% and check for precipitation under a microscope. The presence of serum (FBS) often helps solubilize the compound via protein binding (albumin).

References
  • BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1] (Sulfonamides as amine protecting groups).[1]

  • Lismont, M., et al. (2023). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.[1][3] Molecules.[1][2][4][5][6][7][8] Retrieved from [1]

  • Cayman Chemical. (2022).[1][2] Sulfadiazine Solubility and Stability Data.[1][2] (General sulfonamide solubility reference).[1] Retrieved from [1]

Sources

Troubleshooting

troubleshooting guide for the synthesis of sulfonylpiperidines

Welcome to the Technical Support Center Subject: Troubleshooting Guide for the Synthesis of Sulfonylpiperidines Abstract: Sulfonylpiperidines are privileged scaffolds in medicinal chemistry, serving as core structures fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting Guide for the Synthesis of Sulfonylpiperidines

Abstract: Sulfonylpiperidines are privileged scaffolds in medicinal chemistry, serving as core structures for GPCR modulators (e.g., 5-HT antagonists), enzyme inhibitors (e.g.,


-secretase), and ion channel blockers. This guide addresses the two primary synthetic challenges:
  • N-Sulfonylation: The formation of sulfonamides from piperidine and sulfonyl chlorides.

  • C-Sulfonylation: The direct functionalization of the piperidine carbon skeleton (C2, C3, or C4 positions).

Module 1: N-Sulfonylation (Sulfonamide Formation)

Context: The reaction of piperidine (nucleophile) with a sulfonyl chloride (electrophile) is the industry standard. While theoretically simple, it is plagued by purification issues and hydrolysis of the electrophile.

Troubleshooting Decision Tree: Low Yield or Impure Product

NSulfonylation Start Issue: Low Yield / Impure Product CheckTLC 1. Check TLC/LCMS: Is Sulfonyl Chloride (R-SO2Cl) remaining? Start->CheckTLC YesCl Yes: R-SO2Cl Visible CheckTLC->YesCl Yes NoCl No: R-SO2Cl Consumed CheckTLC->NoCl No Quench Action: Incomplete Reaction or Excess Reagent. Perform Nucleophilic Quench. YesCl->Quench Scavenger Protocol: Add PS-Trisamine resin or treat with DMAP/MeOH. Quench->Scavenger CheckSM Is Piperidine SM remaining? NoCl->CheckSM YesSM Yes: Piperidine Remains CheckSM->YesSM Yes NoSM No: Complex Mixture CheckSM->NoSM No Hydrolysis Diagnosis: R-SO2Cl Hydrolysis. Competes with amine acylation. YesSM->Hydrolysis DrySolvent Action: Dry solvents (DCM/THF). Switch base to Pyridine (Acyl transfer). Hydrolysis->DrySolvent AcidSens Diagnosis: Acid-Sensitive Product. HCl byproduct degradation. NoSM->AcidSens Buffer Action: Use excess Et3N or Schotten-Baumann conditions (Biphasic NaOH). AcidSens->Buffer

Figure 1: Diagnostic logic for N-sulfonylation failures. Blue nodes indicate decision points; Yellow indicates diagnostic states.

Frequently Asked Questions (N-Sulfonylation)

Q1: My product is an oil that refuses to crystallize, and NMR shows "greasy" aliphatic peaks. What is it?

  • Diagnosis: This is likely unreacted sulfonyl chloride or its hydrolysis product (sulfonic acid) trapped in the oil. Sulfonyl chlorides are lipophilic and often co-elute with sulfonamides on silica.

  • The Fix (The "DMAP Spike"):

    • At the end of the reaction, add 0.1 eq of DMAP and 2 eq of Methanol .

    • Stir for 30 minutes.

    • Mechanism: DMAP catalyzes the conversion of residual R-SO

      
      Cl to the methyl ester (R-SO
      
      
      
      Me). This ester has a significantly different R
      
      
      on silica compared to the sulfonamide, allowing easy separation [1].

Q2: The reaction stalls at 60% conversion despite using 1.2 equivalents of sulfonyl chloride.

  • Diagnosis: The sulfonyl chloride is hydrolyzing faster than it reacts with the piperidine. This is common with sterically hindered piperidines (e.g., 2,6-dimethylpiperidine).

  • The Fix:

    • Change Base: Switch from Et

      
      N to Pyridine  (used as solvent or 5 eq). Pyridine forms a reactive 
      
      
      
      -sulfonylpyridinium intermediate that is more electrophilic than the chloride itself and less prone to hydrolysis.
    • Change Protocol: Use Schotten-Baumann conditions (DCM/Water biphasic system with Na

      
      CO
      
      
      
      ). Paradoxically, the interfacial reaction can sometimes outcompete bulk hydrolysis if the organic phase is kept concentrated [2].

Module 2: Direct C-H Sulfonylation (The "Designer" Route)

Context: Attaching a sulfonyl group directly to the carbon ring (C2, C3, or C4) is challenging due to the deactivating nature of the amine. Modern methods utilize transition metal catalysis or specific activation of pyridine precursors.

Regioselectivity Guide: Targeting C2 vs. C4
Target PositionPrecursor StrategyCatalyst/Reagent SystemMechanismKey Reference
C2-Sulfonyl N-Boc-PiperidineRh

(R-TCPTAD)

+ Aryl sulfinate
Carbene C-H Insertion[3]
C3-Sulfonyl TetrahydropyridineCyclopropanation

Ring Opening
Indirect Functionalization[3]
C4-Sulfonyl Pyridine (Precursor)Tf

O / N-Methylpiperidine / R-SO

Na
Nucleophilic Addition/Reduction[4]
Protocol: C4-Selective Sulfonylation of Pyridine (to be reduced to Piperidine)

Q: I need a 4-sulfonylpiperidine, but direct functionalization gives a mixture of isomers. A: Do not functionalize the piperidine directly. Functionalize the pyridine first, then reduce.[1]

Step-by-Step Protocol (One-Pot C4-Sulfonylation) [4]:

  • Activation: Dissolve pyridine (1.0 eq) in DCM at 0°C. Add Triflic Anhydride (Tf

    
    O)  (1.1 eq) dropwise.
    
    • Why: This forms the highly electrophilic

      
      -triflylpyridinium salt.
      
  • Regio-Control: Add

    
    -Methylpiperidine  (1.2 eq).
    
    • Critical Step: The bulky base blocks the C2 position sterically, directing the incoming nucleophile to C4.

  • Sulfonylation: Add Sodium Sulfinate (R-SO

    
    Na) (1.5 eq).
    
    • Observation: The solution often turns yellow/orange.

  • Workup: Quench with NaHCO

    
    . Isolate the dihydropyridine intermediate or allow auto-oxidation/elimination to the 4-sulfonylpyridine.
    
  • Reduction: Hydrogenate (H

    
    , Pd/C) to obtain the 4-sulfonylpiperidine.
    

Module 3: Purification & Characterization

Subject: Removing Stubborn Impurities

Standard Operating Procedure (SOP) for Workup

Impurity TypeChemical Wash / TreatmentMechanism
Excess Amine (Piperidine) Wash with 1M HCl or 10% Citric Acid Protonation forms water-soluble ammonium salt.
Excess Sulfonyl Chloride Stir crude with Sat. NaHCO

(30 min) or Polymer-Supported Trisamine
Hydrolysis to sulfonate (water soluble) or covalent capture on resin.
Sulfonic Acid Byproduct Wash with Sat.[2] NaHCO

Deprotonation forms water-soluble sulfonate salt.
Trace Palladium (from C-H step) Add SiliaMetS® Thiol scavengerChelation and filtration.
Visualizing the C-H Functionalization Pathways

CH_Selectivity Input Target: Sulfonylpiperidine C2_Branch Target: C2-Position Input->C2_Branch C4_Branch Target: C4-Position Input->C4_Branch Reagent_C2 Reagent: Rh(II) Catalyst + Aryldiazoacetate C2_Branch->Reagent_C2 Mech_C2 Mechanism: Carbene Insertion Reagent_C2->Mech_C2 Reagent_C4 Reagent: Tf2O / N-Me-Piperidine + Sulfinate Salt C4_Branch->Reagent_C4 Mech_C4 Mechanism: Nucleophilic Aromatic Substitution (S_NAr) Reagent_C4->Mech_C4

Figure 2: Strategic divergence for site-selective sulfonylation. Note that C4 functionalization often requires a pyridine precursor.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Sulfonyl Chloride Work-up Protocols and Scavenging Techniques. BenchChem. 4

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for Schotten-Baumann conditions).
  • Liu, W., et al. (2020).[6] Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal. 7[8]

  • Gommermann, N., et al. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. 9[8][10][9]

  • Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. 8

Sources

Optimization

optimization of reaction conditions for sulfonylpiperidine synthesis

Current Status: Online | Topic: N-Sulfonylation of Piperidine Scaffolds | Ticket Priority: High Application Scientist’s Welcome Welcome to the Technical Support Center. You are likely here because you need to synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: N-Sulfonylation of Piperidine Scaffolds | Ticket Priority: High

Application Scientist’s Welcome

Welcome to the Technical Support Center. You are likely here because you need to synthesize a sulfonylpiperidine—a pharmacophore ubiquitous in GPCR ligands (e.g., 5-HT antagonists), metabolic modulators, and enzyme inhibitors.

While the formation of a sulfonamide bond is theoretically simple (Nucleophile + Electrophile), the practical reality often involves fighting hydrolysis, managing solubility, and achieving chemoselectivity on substituted piperidine rings. This guide moves beyond textbook definitions to provide field-tested, self-validating protocols.

Method Selection: The Triage Protocol

Before starting, determine the correct synthetic route based on your substrate's profile.

G Start START: Substrate Analysis Q1 Is the Sulfonyl Chloride commercially available & stable? Start->Q1 MethodC METHOD C: SuFEx Chemistry (Sulfonyl Fluorides) Q1->MethodC No (Unstable/Explosive) Q2 Is the Piperidine water-soluble? Q1->Q2 Yes MethodA METHOD A: Standard Anhydrous (DCM/Pyridine) MethodB METHOD B: Biphasic Schotten-Baumann (Water/EtOAc) Q2->MethodB Yes (HCl salt) Q3 Is the Sulfonyl Chloride highly unstable (hydrolytically)? Q2->Q3 No (Lipophilic) Q3->MethodA No (Standard) Q3->MethodC Yes

Figure 1: Decision matrix for selecting the optimal sulfonylation condition based on substrate stability and solubility.

Core Protocols & Optimization

Method A: The "Gold Standard" (Anhydrous)

Best for: Valuable intermediates, lipophilic substrates, and small-scale discovery chemistry.

The Logic: Piperidine is a strong nucleophile (


). The reaction is exothermic.[1] Using a weak organic base (Pyridine or TEA) acts as an HCl scavenger and, in the case of pyridine, a nucleophilic catalyst.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Purge with

    
    .
    
  • Solvent: Dissolve Piperidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (1.5 equiv). Note: If the piperidine is an HCl salt, increase TEA to 2.5 equiv.

  • Addition: Cool to 0 °C . Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.

Optimization Table:

VariableRecommendationRationale
Base Pyridine (as solvent or 2.0 equiv)Pyridine forms a sulfonyl-pyridinium intermediate, which is more reactive than the chloride but less prone to hydrolysis than the free chloride.
Catalyst DMAP (0.1 equiv)Use only for sterically hindered piperidines (e.g., 2,6-dimethylpiperidine). DMAP accelerates the attack significantly.
Temperature 0 °C

RT
Controls exotherm. High temps promote sulfonyl chloride hydrolysis by trace water.
Method B: Green/Scale-Up (Schotten-Baumann)

Best for: Multi-gram scale, water-soluble piperidine salts, and "Green Chemistry" compliance.

The Logic: Interfacial reaction. The sulfonyl chloride stays in the organic phase (protected from hydrolysis), while the piperidine (in water) attacks at the interface.

Protocol:

  • Aqueous Phase: Dissolve Piperidine (1.0 equiv) and

    
     or 
    
    
    
    (2.0 equiv) in Water.
  • Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in EtOAc or THF.

  • Reaction: Mix phases vigorously (high RPM stirring is critical) at RT.

  • Workup: Separate layers. The product is usually in the organic layer; the sulfonic acid byproduct stays in the water.

Method C: Advanced SuFEx Chemistry (Sharpless Protocol)

Best for: Highly unstable sulfonyl chlorides, combinatorial libraries, or when chemoselectivity is required.

The Logic: Sulfonyl Fluorides (


) are incredibly stable (resist hydrolysis, reduction, and thermolysis) but react specifically with amines in the presence of silyl activation or specific catalysts.

Protocol:

  • Reagents: Sulfonyl Fluoride (1.0 equiv) + Piperidine (1.0 equiv).

  • Additives:

    
     (catalytic) and DABCO.
    
  • Solvent: Acetonitrile or THF.

  • Mechanism: S-F bond activation allows for "Click" chemistry speed and reliability without protecting groups on other functionalities (like alcohols).

Troubleshooting Guide (FAQ)

Issue 1: "My Sulfonyl Chloride is disappearing, but no product forms."

Diagnosis: Hydrolysis.[2] The sulfonyl chloride is reacting with adventitious water to form Sulfonic Acid (


).
  • The Fix:

    • Switch to Method A with freshly distilled DCM.

    • Self-Validating Step: Check the pH of the aqueous workup. If it is highly acidic, you generated HCl/Sulfonic acid.

    • Alternative: Use the Sulfonyl Fluoride (SuFEx) equivalent; they are water-stable.

Issue 2: "I have a nucleophilic side-chain (e.g., 4-OH-piperidine) and I'm getting mixtures."

Diagnosis: Chemoselectivity failure. O-sulfonylation vs. N-sulfonylation.

  • The Fix:

    • N-sulfonylation is kinetically favored over O-sulfonylation.

    • Do NOT use NaH or strong inorganic bases which deprotonate the alcohol.

    • Use DCM/TEA at -78 °C to 0 °C . The amine remains nucleophilic; the alcohol remains protonated and inert.

Issue 3: "I cannot remove the excess Sulfonyl Chloride during purification."

Diagnosis: Sulfonyl chlorides react with silica gel or co-elute with products.[3]

  • The Fix: Use a Scavenger Resin or "Quench" protocol.[4][5]

    • Protocol: Add N,N-dimethylethylenediamine (0.5 equiv) to the reaction mixture 15 mins before workup. This converts excess

      
       into a highly polar, water-soluble sulfonamide that washes away in the aqueous extraction.
      

Visualizing the Mechanism

Understanding the failure points requires visualizing the competing pathways.

ReactionPathways RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate Sulfonyl-Ammonium Intermediate RSO2Cl->Intermediate Fast Attack Byproduct Sulfonic Acid (Waste) RSO2Cl->Byproduct Hydrolysis (Slow) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Water Trace Water Water->Byproduct Competes w/ Amine Base Base (TEA/Pyr) Base->Intermediate HCl Scavenging Product Sulfonylpiperidine (Target) Intermediate->Product Elimination of HCl

Figure 2: Mechanistic pathway showing the competition between productive N-sulfonylation and destructive hydrolysis.

References

  • Classical Schotten-Baumann & Optimization

    • Source: Marvel, C. S.; Hiers, G. S. "m-Nitrobenzenesulfonyl Chloride". Org.[6][7] Synth.1925 , 5, 83.

    • Context: Foundational text for biphasic sulfonyl
    • URL:

  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Source: Dong, J.; Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry".[8] Angew. Chem. Int. Ed.2014 , 53, 9430–9448.

    • Context: The authoritative source for using Sulfonyl Fluorides when Chlorides fail.
    • URL:

  • Green Chemistry (Water-Based Synthesis)

    • Source: Deng, X.; Mani, N. S. "A facile, environmentally benign sulfonamide synthesis in water".[9][10][11] Green Chem.[9][12][13]2006 , 8, 835-838.

    • Context: Protocol for Method B (Water/Carbon
    • URL:

  • Pd-Catalyzed Sulfonamidation (Alternative Route)

    • Source: Bagley, M. C., et al. "Palladium-catalyzed coupling of arenesulfonamides with aryl halides". Tetrahedron Lett.2002, 43, 5123.
    • Context: Cited for instances where the user must couple a sulfonamide to an aryl halide r
    • URL:

Sources

Troubleshooting

scaling up the synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Technical Support Center: Scale-Up Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine Welcome to the ChemScale™ Technical Support Hub. Ticket ID: #SC-25DB-MP-404 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Welcome to the ChemScale™ Technical Support Hub. Ticket ID: #SC-25DB-MP-404 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Process Optimization & Troubleshooting for Sulfonamide Scale-Up

Part 1: Executive Summary & Core Chemistry

You are scaling the synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine . This is a nucleophilic substitution reaction (sulfonylation) where 4-methylpiperidine attacks the sulfur center of 2,5-dibromobenzenesulfonyl chloride.

Chemical Context:

  • Electrophile: 2,5-Dibromobenzenesulfonyl chloride. Note: The ortho-bromine atom provides steric hindrance, potentially slowing the reaction compared to non-substituted analogs, but also protecting the sulfonyl group from rapid hydrolysis.

  • Nucleophile: 4-Methylpiperidine (Secondary amine).

  • Thermodynamics: Highly exothermic.[1]

  • Critical Quality Attribute (CQA): Control of the hydrolysis byproduct (2,5-dibromobenzenesulfonic acid) and removal of unreacted amine.

Part 2: The "Golden Path" Scale-Up Protocol

Do not blindly multiply your milligram-scale protocol. Use this optimized process designed for 100g+ batches.

Reagent Stoichiometry & Specifications
ComponentRoleEquiv.Scale Factor Notes
2,5-Dibromobenzenesulfonyl chloride Limiting Reagent1.0Purity >97% essential.[2] Check for hydrolysis (acid content) before use.
4-Methylpiperidine Nucleophile1.1 - 1.2Slight excess drives reaction to completion.
Triethylamine (TEA) Base / HCl Scavenger1.5 - 2.0Must effectively neutralize HCl to prevent amine salt precipitation.
Dichloromethane (DCM) Solvent10-15 VolExcellent solubility for dibromo-species. Alt: Toluene for larger safety margins.
0.5M HCl (aq) Quench/WashN/ARemoves excess amine and TEA.
Sat. NaHCO₃ (aq) WashN/ARemoves sulfonic acid byproducts.
Step-by-Step Execution
  • Reactor Prep: Charge the reactor with 2,5-Dibromobenzenesulfonyl chloride (1.0 eq) and DCM (10 Vol) . Stir until fully dissolved.

    • Checkpoint: Ensure the system is under an inert atmosphere (

      
      ). Moisture triggers immediate hydrolysis.
      
  • Cooling: Cool the jacket to 0°C . Wait until internal temperature (

    
    ) reaches <5°C.
    
  • Base Addition: Add TEA (1.5 eq) . A slight exotherm may occur.[3][4]

  • Controlled Addition (The Critical Step): Prepare a solution of 4-Methylpiperidine (1.1 eq) in DCM (2 Vol). Add this solution slowly via addition funnel or dosing pump.

    • Rate Limit: Maintain

      
      . The reaction is instantaneous; heat removal is your rate-limiting step.
      
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • IPC (In-Process Control): TLC (Hexane/EtOAc 4:1) or HPLC.[4][5][6][7] Target: <1% Sulfonyl Chloride remaining.

  • Workup:

    • Quench: Cool to 10°C. Add water (5 Vol) slowly.

    • Acid Wash: Separate organic layer.[6] Wash with 0.5M HCl (2 x 3 Vol). Purpose: Protonates unreacted methylpiperidine and TEA, moving them to the aqueous phase.

    • Base Wash: Wash organic layer with Sat.[3] NaHCO₃ (2 x 3 Vol). Purpose: Ionizes any hydrolyzed sulfonic acid byproduct, moving it to the aqueous phase.

    • Brine/Dry: Wash with Brine, dry over MgSO₄, filter.

  • Isolation: Concentrate under vacuum. Recrystallize the solid residue from Ethanol/Water or Heptane/EtOAc (screening required based on exact crystal lattice energy).

Part 3: Troubleshooting Guide (FAQs)

Q1: My yield is lower than expected (<70%), and I see a polar spot on the TLC baseline. What happened?

Diagnosis: Hydrolysis Competed with Aminolysis. The "polar spot" is likely 2,5-dibromobenzenesulfonic acid. This happens when water enters the system before the amine reacts, or if the amine addition was too slow without adequate base. Solution:

  • Dry Solvents: Ensure DCM has <0.05% water content (Karl Fischer titration).

  • Order of Addition: Do not mix the sulfonyl chloride and base for long periods before adding the amine. Some bases can promote hydrolysis if wet.[3][5][8]

  • Reagent Quality: Check your sulfonyl chloride source. If it smells strongly of acid or is sticky, it has already degraded. Recrystallize the starting material from dry hexane if necessary.

Q2: The reaction mixture turned black/dark brown upon adding the amine.

Diagnosis: Exotherm-Induced Decomposition or Oxidation. Sulfonylation is highly exothermic. If


 spiked >30-40°C during addition, you may have triggered decomposition of the amine or the sulfonyl chloride.
Solution: 
  • Slower Addition: Reduce the dosing rate.

  • Dilution: Dilute the amine solution further (e.g., 1:5 ratio with solvent) to increase the heat sink capacity.

  • Check Impurities: Trace iron (Fe) in the sulfonyl chloride can cause color changes with amines. Treat the final organic layer with activated charcoal before crystallization.

Q3: I cannot get the product to crystallize; it remains an oil.

Diagnosis: Residual Solvent or Impurities. The 4-methylpiperidine moiety adds flexibility, and the dibromo-phenyl group adds lipophilicity. This combination can sometimes lead to "oiling out." Solution:

  • Solvent Swap: DCM traps easily in crystal lattices. Evaporate to dryness, redissolve in Isopropanol (IPA) or Ethanol , and heat to reflux. Add water dropwise until turbid, then cool slowly.

  • Seed Crystals: If you have any solid from a previous small batch, use it to seed the oil.

  • Trituration: Stir the oil vigorously in cold Pentane or Hexane. This often induces precipitation by removing trace solvent.

Q4: The product contains persistent chloride salts (TEA·HCl).

Diagnosis: Inefficient Aqueous Wash. Amine hydrochloride salts are somewhat soluble in DCM (unlike in Ether/Hexane). Solution:

  • Solvent Exchange: After the reaction, swap the solvent from DCM to Ethyl Acetate or Toluene before the aqueous workup. Salts are much less soluble in these solvents and will wash out more efficiently or precipitate for filtration.

Part 4: Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the nucleophilic attack and the competing hydrolysis pathway that must be avoided.

ReactionMechanism cluster_conditions Conditions Reactants Reactants 2,5-Dibromo-Ph-SO2Cl + 4-Methylpiperidine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast) Byproduct Hydrolysis Byproduct Sulfonic Acid Reactants->Byproduct H2O Attack (Avoid!) Product Target Product Sulfonamide Intermediate->Product Elimination of Cl- (Base Assisted)

Caption: The primary pathway (Blue/Green) leads to the sulfonamide. Moisture introduces the parasitic Red pathway.

Figure 2: Scale-Up Workup Logic

Decision tree for the isolation phase to ensure high purity.

WorkupLogic Start Crude Reaction Mixture (DCM Phase) Quench Quench with Water Cool to 10°C Start->Quench AcidWash Acid Wash (0.5M HCl) Remove excess Amine/TEA Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Remove Sulfonic Acid AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Decision State of Residue? Dry->Decision Solid Solid Residue Decision->Solid Crystalline Oil Oily Residue Decision->Oil Amorphous Recryst Recrystallize (EtOH/H2O) Solid->Recryst Triturate Triturate w/ Hexane or Seed Oil->Triturate Triturate->Recryst

Caption: Logical flow for post-reaction processing to handle physical state variations.

Part 5: References

  • BenchChem Technical Support. (2025).[3][5][6] Sulfonyl Chloride Work-up and Quenching Protocols.[3][5][6][8] Retrieved from

  • American Chemical Society. (2009).[8] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[5][8] ACS Publications.[8] Retrieved from

  • National Institutes of Health (PMC). (2023). Automated Continuous Synthesis and Isolation for Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination.[9] Reaction Chemistry & Engineering. Retrieved from

(Note: While specific literature on the exact CAS 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is proprietary or sparse, the protocols above are derived from the authoritative general sulfonamide synthesis methodologies cited.)

Sources

Optimization

Technical Support Center: Synthesis of Dibrominated Aromatic Compounds

Welcome to the Technical Support Center for the synthesis of dibrominated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of dibrominated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic bromination. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab, from controlling regioselectivity to purifying final products. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causality and actionable protocols.

Q1: My reaction is producing a mixture of mono-, di-, and poly-brominated products. How can I improve selectivity for the dibrominated compound?

A1: Achieving selectivity for a specific degree of bromination is a classic challenge in electrophilic aromatic substitution, primarily governed by reaction kinetics and substrate reactivity. Once the first bromine atom is added, the reactivity of the ring can change, often leading to subsequent brominations that are faster than the initial reaction, especially with activated aromatic rings.

Root Causes & Strategic Solutions:

  • Stoichiometry and Reagent Addition: Over-bromination is often a result of localized high concentrations of the brominating agent.

    • Expert Insight: Instead of adding the brominating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low, steady concentration of the electrophile, favoring the mono- and di-substitution of the unreacted starting material over the poly-substitution of the product.

    • Protocol: Carefully control the stoichiometry. Start with slightly less than two equivalents of the brominating agent (e.g., 1.95 eq.) to avoid excess reagent that can drive the reaction towards tri- or tetra-bromination.

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Expert Insight: Elemental bromine (Br₂) is highly reactive and often difficult to control, especially with electron-rich arenes.[1] N-Bromosuccinimide (NBS) is a milder and safer alternative that provides a slow, low-concentration release of electrophilic bromine, reducing the likelihood of over-bromination.[2][3] For deactivated rings, a more potent system like NBS in concentrated sulfuric acid may be necessary to achieve any reaction at all.[4]

    • Data-Driven Decision:

Brominating AgentReactivityBest ForKey Considerations
Br₂ / Lewis Acid Very HighDeactivated & unactivated arenesDifficult to control stoichiometry; safety concerns (fumes, corrosivity).[5][6]
NBS ModerateActivated & moderately deactivated arenesSlower reaction, better control, easier to handle.[7][8]
DMSO / HBr HighElectron-rich arenes & heteroarenesOxidative system, mild conditions.[9]
TBCA / TFAA HighDeactivated arenesAvoids polybromination seen with H₂SO₄.[4]
  • Temperature Control: Electrophilic aromatic substitution is highly sensitive to temperature.

    • Expert Insight: Lowering the reaction temperature decreases the overall reaction rate, allowing for more selective bromination. By reducing the kinetic energy of the system, you can often stop the reaction at the desired dibrominated stage before significant poly-bromination occurs.

    • Protocol: Begin your reaction at 0 °C or even -78 °C (dry ice/acetone bath) and allow it to slowly warm to room temperature while monitoring progress by TLC or GC-MS.

Q2: I'm struggling with poor regioselectivity, obtaining a mixture of ortho, meta, and para isomers. How can I direct the bromination to the desired positions?

A2: Regioselectivity is dictated by the electronic and steric properties of the substituents already on the aromatic ring. The stability of the carbocation intermediate (the arenium ion or sigma complex) determines the position of electrophilic attack.[10][11]

Root Causes & Strategic Solutions:

  • Understanding Directing Groups: The existing functional groups on your starting material are the primary determinants of where the bromine atoms will add.

    • Expert Insight: Electron-donating groups (EDGs) like -OH, -OR, and -NH₂ are ortho, para-directing and strongly activating.[12] Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ are meta-directing and deactivating. Halogens are an exception; they are deactivating but ortho, para-directing.[12] For dibromination, the position of the second bromine is directed by both the initial substituent and the first bromine atom.

  • Catalyst and Solvent Choice: The reaction medium can influence the selectivity.

    • Expert Insight: Lewis acid catalysts like FeBr₃ or ZrCl₄ polarize the Br-Br bond, creating a more powerful electrophile.[6][13] The choice of catalyst can sometimes influence the ortho/para ratio due to steric effects of the catalyst-bromine complex.[14] Similarly, solvent polarity can affect the stability of the transition state and thus the regioselectivity. Less polar solvents may favor the para product due to reduced solvation of the more sterically hindered ortho transition state.[3]

  • Steric Hindrance: Bulky substituents can physically block access to the ortho positions.

    • Expert Insight: If your molecule has a large directing group (e.g., a tert-butyl group), the para position will be strongly favored for steric reasons. You can sometimes leverage this by using a bulky Lewis acid catalyst that further obstructs the ortho positions.

Workflow for Troubleshooting Regioselectivity:

G start Poor Regioselectivity Observed directing_group Analyze Directing Group(s) on Arene start->directing_group edg Electron-Donating Group (EDG)? directing_group->edg ewg Electron-Withdrawing Group (EWG)? directing_group->ewg halogen Halogen? directing_group->halogen ortho_para Expect ortho/para Products edg->ortho_para meta Expect meta Product ewg->meta ortho_para_deactivated Expect ortho/para Products (Deactivated Ring) halogen->ortho_para_deactivated sterics Consider Steric Hindrance ortho_para->sterics ortho_para_deactivated->sterics para_favored Bulky groups favor para position sterics->para_favored catalyst Modify Catalyst/Solvent para_favored->catalyst less_polar Use less polar solvent to favor para catalyst->less_polar temp Lower Temperature less_polar->temp kinetic_control Favor thermodynamically less stable isomer temp->kinetic_control

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My final product is difficult to purify. How can I effectively separate my desired dibrominated isomer from other isomers and byproducts?

A3: The separation of closely related isomers is a significant challenge due to their similar physical properties (e.g., boiling point, polarity). [15] A multi-step purification strategy is often required.

Strategic Solutions:

  • Column Chromatography: This is the most common method for isomer separation.

    • Expert Insight: The choice of stationary and mobile phases is critical. For dibrominated aromatics, which are relatively nonpolar, normal-phase chromatography on silica gel is standard. A low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will allow for fine-tuning of the separation. Isomers with different dipole moments will interact differently with the polar silica surface, enabling separation.[16]

    • Protocol:

      • Perform small-scale TLC experiments with various solvent systems to identify the optimal eluent for separation.

      • Use a high-quality silica gel with a small particle size for better resolution.

      • Run the column slowly (low flow rate) to allow for proper equilibration, maximizing the separation between isomers.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single isomer.

    • Expert Insight: This method relies on differences in solubility between isomers in a given solvent. The desired isomer should be soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities and other isomers remain in solution. Finding the right solvent is key and often requires screening several candidates.

  • Preparative HPLC: For very difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

    • Expert Insight: Reversed-phase HPLC (e.g., with a C18 column) is often effective for separating aromatic isomers.[15] While more expensive and time-consuming than standard column chromatography, it offers significantly higher resolution.[17]

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions I should take when working with elemental bromine or other brominating agents? A: Bromine (Br₂) is highly toxic, corrosive, and volatile.[18][19] Always handle it in a well-ventilated chemical fume hood.[20][21] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, a face shield, and a lab coat.[5][21] Have a neutralizing agent, such as sodium thiosulfate solution, readily available to handle spills.[20] N-Bromosuccinimide (NBS) is a crystalline solid and is significantly safer and easier to handle than liquid bromine, but should still be handled with care as it is an irritant.[2][3]

Q: When should I choose a Lewis acid catalyst versus a Brønsted acid for my bromination reaction? A: The choice depends on where you want the bromine to add.

  • Lewis acids (e.g., ZrCl₄, FeBr₃) typically promote electrophilic substitution on the aromatic ring . They function by coordinating with the brominating agent (like NBS or Br₂), making the bromine more electrophilic.[6][14]

  • Brønsted acids (e.g., H₂SO₄), in contrast, can promote ring bromination but are also known to facilitate benzylic bromination (on a carbon adjacent to the ring) if a radical pathway is accessible.[22] The combination of NBS in a strong acid like H₂SO₄ is a powerful system for brominating deactivated rings.[4]

G cluster_0 Lewis Acid Catalysis cluster_1 Radical Pathway (Benzylic) LA_start Arene + Br₂ LA_cat Lewis Acid (e.g., FeBr₃) LA_start->LA_cat activates LA_complex [Br-Br-FeBr₃] Complex LA_cat->LA_complex forms LA_product Ring Bromination (Ar-Br) LA_complex->LA_product reacts with arene Rad_start Alkyl-Arene + NBS Rad_init Radical Initiator (Light/Heat) Rad_start->Rad_init initiates Rad_intermediate Benzylic Radical Rad_init->Rad_intermediate Rad_product Benzylic Bromination (Ar-CH(Br)-R) Rad_intermediate->Rad_product

Caption: Contrasting pathways for ring vs. benzylic bromination.

Q: Can I use microwave irradiation to speed up my bromination reactions? A: Yes, microwave-assisted organic synthesis (MAOS) can be an effective technique for accelerating bromination reactions, often leading to shorter reaction times, higher yields, and improved selectivity. The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. Protocols using NBS and acidic montmorillonite K-10 clay have shown rate acceleration with microwave assistance.[4] However, careful optimization is required, as the high energy input can also promote side reactions and over-bromination if not properly controlled.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Lewis Acid Catalyzed Benzylic Bromination. (2012).
  • Lewis Acid Catalyzed Benzylic Bromination. (2025).
  • Lewis Acid Catalyzed Highly Selective Halogenation of Arom
  • Student safety sheets 55 Bromine. (2022). CLEAPSS Science.
  • 16.
  • Electrophilic Aromatic Substitution: Chlorination and Bromin
  • Safety D
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021). ghs.com.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024).
  • Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionaliz
  • Applications of the DIB–BBr3 Protocol in Bromination Reactions. (2023). Organic Letters.
  • Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal.
  • A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.Benchchem.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Efficient Electrophilic Cobromination of Alkenes and Bromination of Activated Arenes with Bromodichloroisocyanuric Acid under Mild Conditions. (2025).
  • Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. (2020). The Journal of Organic Chemistry.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.TopSCHOLAR.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Suru Chemicals.
  • A Comparative Guide: Molecular Bromine vs.
  • Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
  • Easy purification of isomers with prepacked glass columns.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • N-Bromosuccinimide (NBS).Organic Chemistry Portal.
  • Active/inactive aromatic ring bromination: Bromination reactions th
  • Electrophilic Aromatic Substitution. (2025). Making Molecules.
  • Regioselective terminal bromination of fluorinated oligophenylenes. (2025).
  • Electrophilic aromatic bromination study casts doubt on textbook intermedi
  • EAS Bromination and Chlorin
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025).
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine with similar compounds

Topic: Comparing the Reactivity of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Bifunctional Scaffold Advantage

In medicinal chemistry, 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine (referred to herein as Compound A ) represents a critical "bifunctional scaffold."[1] Unlike its mono-brominated analogs, Compound A offers two distinct electrophilic sites (C2-Br and C5-Br) with differentiated reactivity profiles.[1] This guide objectively compares Compound A against mono-halo and alternative di-halo analogs, focusing on its utility in sequential cross-coupling strategies for library generation.

Key Insight: The reactivity of Compound A is defined by a "Steric-Electronic Tug-of-War." The sulfonyl group electronically activates the ortho position (C2) but sterically shields it via the bulky 4-methylpiperidine moiety.[1] Consequently, under standard palladium-catalyzed conditions, the C5 position acts as the kinetic entry point, allowing for predictable, regioselective sequential functionalization.

Structural & Mechanistic Analysis

The Reactivity Hierarchy

To understand how Compound A performs relative to alternatives, we must map the electronic and steric environment of the aryl ring.

FeatureC2-Bromine (Ortho)C5-Bromine (Meta)
Electronic Activation High: Strong inductive electron withdrawal by

(

effect).[1]
Moderate: Inductive effect dissipates with distance (

).[1]
Steric Environment High: Shielded by the bulky sulfonyl-piperidine cone.Low: Accessible; flanked only by protons.[1]
Pd-Oxidative Addition Rate Slow (Kinetic): Sterics impede

insertion despite electronic activation.[1]
Fast (Kinetic): Accessibility favors rapid insertion.[1]
Primary Utility Secondary functionalization (requires forcing conditions).[1]Primary functionalization (Standard Suzuki/Buchwald).[1]
Visualization of Regioselective Pathways

The following diagram illustrates the divergent pathways for Compound A compared to mono-functional analogs, highlighting the sequential coupling logic.

ReactivityPathways cluster_legend Legend Start 1-((2,5-Dibromophenyl) sulfonyl)-4-methylpiperidine (Compound A) Path_C5 C5-Arylated Intermediate (Kinetic Product) Start->Path_C5 Pd(PPh3)4, 60°C (Steric Control) Path_C2 C2-Arylated Intermediate (Thermodynamic/Forced) Start->Path_C2 Pd-NHC, 100°C (Electronic Control) Final 2,5-Diaryl Derivative (Bis-functionalized) Path_C5->Final Pd(OAc)2, S-Phos High Temp Mono_Para Para-Bromo Analog (Reference) Mono_Para->Path_C5 Similar Rate (No Regio-issue) key1 Green Arrow: Preferred Kinetic Pathway key2 Red Dashed: Difficult/Minor Pathway

Caption: Figure 1. Regioselective divergence in Pd-catalyzed cross-coupling. The C5 position is the primary reactive site due to steric accessibility.

Comparative Performance Data

The following table contrasts Compound A with common analogs used in SAR (Structure-Activity Relationship) studies. Data is synthesized from standard reactivity trends of sulfonyl-activated aryl halides.

Table 1: Reactivity & Application Comparison
CompoundStructure TypePrimary Reactivity (Suzuki)Regioselectivity ChallengeApplication Niche
Compound A 2,5-Dibromo C5 > C2 High: Requires careful catalyst selection to avoid bis-coupling.[1]Diversity-Oriented Synthesis: Create non-symmetrical 2,5-diaryl systems.
Analog B (4-Bromo)Para-MonobromoHigh (C4)NoneBaseline: Standard linear extension.[1]
Analog C (2-Bromo)Ortho-MonobromoLow (C2)None (Single site, but sluggish)Steric Probes: Testing tolerance of ortho-substituents.[1]
Analog D (2,5-Dichloro)2,5-DichloroVery LowC5 > C2 (Requires specialized ligands like Buchwald biaryls)Cost-Effective: Used when bromides are too expensive/reactive.[1]
Comparative Analysis Insights:
  • Vs. Analog B (Para-Bromo): Compound A reacts at C5 with similar kinetics to Analog B. However, the presence of the C2-Br in Compound A slightly deactivates the ring towards oxidative addition at C5 due to the inductive withdrawal of the second halogen, requiring slightly longer reaction times (~1-2 hours additional).[1]

  • Vs. Analog C (Ortho-Bromo): Compound A is significantly more versatile.[1] Analog C often suffers from poor yields due to the "ortho-effect" (steric clash with the sulfonyl group).[1] In Compound A, the C5 position provides a "release valve," allowing initial coupling to proceed smoothly before tackling the difficult C2 position.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.

Protocol 1: Synthesis of the Scaffold (Sulfonylation)

Objective: Generate high-purity 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine without chromatography.

  • Reagents: 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv), 4-Methylpiperidine (1.1 equiv), Triethylamine (1.5 equiv), DCM (0.2 M).[1]

  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C under

      
      .
      
    • Add triethylamine followed by slow addition of 4-methylpiperidine. Causality: Slow addition prevents exotherm-driven hydrolysis of the chloride.

    • Warm to RT and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Product

      
      .[1]
      
  • Workup: Wash with 1N HCl (removes excess amine), then sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from EtOH/Hexane.

    • Expected Yield: >85% as white crystals.[1]

Protocol 2: Regioselective C5-Arylation (Suzuki Coupling)

Objective: Selectively couple at C5 while leaving C2-Br intact for future steps.[1]

  • Reagents: Compound A (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv, 2M aq), DME/Water (4:1).[1]
    • Note: Use

      
       (bulky ligand) to enhance steric differentiation between C2 and C5.[1]
      
  • Procedure:

    • Degas solvents with Argon for 15 mins.[1] Causality:

      
       promotes homocoupling of boronic acids and deactivates Pd.
      
    • Combine reactants and catalyst in a sealed tube.[1]

    • Heat at 60°C for 6-12 hours. Critical: Do not exceed 80°C to prevent C2 activation.[1]

  • Validation:

    • NMR Check: Look for the disappearance of the C5-H doublet (approx 7.5-7.8 ppm) and retention of the C2-H singlet (shifted downfield by sulfonyl/Br).[1]

    • MS Check: Product should show mono-bromide isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).

Troubleshooting & Optimization (FAQ)

Q: Why do I see bis-coupled product?

  • Cause: Reaction temperature too high (>80°C) or highly active catalyst (e.g., Pd-SPhos) used in the first step.[1]

  • Solution: Lower temperature to 50-60°C and use strictly 1.05-1.1 equiv of boronic acid.

Q: The C2 position won't react in the second step.

  • Cause: Steric crowding from the C5-aryl group and the sulfonyl moiety.

  • Solution: Switch to a "hot" catalyst system for the second step:

    
     with XPhos  or Sphos  (Buchwald ligands) and use 
    
    
    
    in Toluene at 100°C.

References

  • Regioselectivity in 2,5-Dihaloarene Coupling

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source: Catalysts (2014).[1][2]

    • URL:[Link][1]

  • General Suzuki Coupling Mechanisms

    • Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Mechanistic Studies.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Sulfonamide Synthesis Protocols

    • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine (Context of amine reactivity).
    • Source: ResearchGate / SciELO.[1]

    • URL:[Link][1]

  • Reactivity of 2,5-Dibromothiophene (Analogous System)

    • Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and characterization.[1]

    • Source: Chemistry Central Journal (NIH).[1]

    • URL:[Link]

Sources

Comparative

comparative study of different synthetic routes to 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. This guide provides an in-depth comparative analysis of two primary synthetic routes to 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine, a compound of interest for further functionalization in drug discovery programs. The dibrominated aromatic ring offers two reactive sites for subsequent cross-coupling reactions, making it a versatile intermediate.

This guide will delve into the practical and theoretical considerations of each synthetic pathway, offering detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route based on laboratory capabilities, cost-effectiveness, and scalability.

Introduction to Synthetic Strategy

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of therapeutic agents[1]. The most classical and direct approach to N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine[1][2]. This fundamental transformation will be the centerpiece of our comparative study. We will explore two distinct strategies to arrive at the target molecule: a direct, one-step approach utilizing a commercially available starting material, and a two-step approach that involves the initial synthesis of the key sulfonyl chloride intermediate.

Route 1: Direct Sulfonylation of 4-Methylpiperidine

This route represents the most straightforward and atom-economical approach, contingent on the commercial availability of 2,5-dibromobenzenesulfonyl chloride. This one-step synthesis involves the direct coupling of the sulfonyl chloride with 4-methylpiperidine.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The use of a non-protic solvent such as dichloromethane (DCM) is standard for this type of reaction.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a similar sulfonamide[2].

Materials:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of 4-methylpiperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the 4-methylpiperidine/triethylamine solution dropwise to the cooled solution of 2,5-dibromobenzenesulfonyl chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine.

Workflow Diagram

Route 1 Workflow start Start reagents 2,5-Dibromobenzenesulfonyl Chloride 4-Methylpiperidine Triethylamine start->reagents dissolve Dissolve in DCM Cool to 0 °C reagents->dissolve reaction Slow Addition Stir at RT for 2-4h dissolve->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purify Column Chromatography workup->purify product 1-((2,5-Dibromophenyl)sulfonyl) -4-methylpiperidine purify->product

Caption: Workflow for the Direct Sulfonylation of 4-Methylpiperidine.

Route 2: Two-Step Synthesis via Diazotization of 2,5-Dibromoaniline

Scientific Rationale

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This step utilizes a Sandmeyer-type reaction, a well-established method for converting anilines into a variety of functional groups via a diazonium salt intermediate. The process involves two key stages:

  • Diazotization: 2,5-dibromoaniline is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. A Lewis acid, such as zinc chloride or ferric chloride, can be added to form a more stable diazonium salt complex[3].

  • Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to introduce the sulfonyl chloride group. A modified procedure described in a patent involves the reaction of the stabilized diazonium salt with thionyl chloride and a catalytic amount of cuprous chloride[3].

Step 2: Sulfonylation of 4-Methylpiperidine

This step is identical to the procedure described in Route 1, using the 2,5-dibromobenzenesulfonyl chloride synthesized in the previous step.

Experimental Protocol

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride (adapted from a similar synthesis[3])

Materials:

  • 2,5-Dibromoaniline (1.0 eq)

  • Hydrochloric acid (conc.)

  • Sodium nitrite (1.05 eq)

  • Zinc chloride or Ferric chloride (1.1 eq)

  • Thionyl chloride

  • Cuprous chloride (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Diazotization: Add 2,5-dibromoaniline to dilute hydrochloric acid and cool the mixture to -5 to 0 °C. Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 0 °C. Then, add an aqueous solution of zinc chloride or ferric chloride, maintaining the temperature between 0-5 °C. Filter the resulting stable diazonium salt and wash with cold dilute acid and a small amount of cold methanol.

  • Chlorosulfonylation: In a separate flask, carefully add thionyl chloride to water, then cool to approximately 0 °C. Add a catalytic amount of cuprous chloride and cool further to -5 °C. Add the prepared diazonium salt in portions, keeping the temperature between -5 and 0 °C. Allow the reaction to proceed overnight at this temperature.

  • Work-up and Isolation: After the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Concentrate the ethyl acetate layer and cool to -5 °C to induce crystallization. Filter and dry the solid to obtain 2,5-dibromobenzenesulfonyl chloride.

Step 2: Synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Follow the detailed protocol provided in Route 1 using the 2,5-dibromobenzenesulfonyl chloride synthesized in Step 1 of this route.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Sulfonylation start1 2,5-Dibromoaniline diazotization Diazotization (NaNO₂, HCl, ZnCl₂) start1->diazotization chlorosulfonylation Chlorosulfonylation (SOCl₂, CuCl) diazotization->chlorosulfonylation product1 2,5-Dibromobenzenesulfonyl Chloride chlorosulfonylation->product1 reaction2 Reaction in DCM product1->reaction2 reagents2 4-Methylpiperidine Triethylamine reagents2->reaction2 workup2 Aqueous Work-up reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 1-((2,5-Dibromophenyl)sulfonyl) -4-methylpiperidine purify2->product2

Caption: Workflow for the Two-Step Synthesis via Diazotization.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, which are summarized below. The quantitative data are estimated based on similar reactions reported in the literature[2][3].

ParameterRoute 1: Direct SulfonylationRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 2,5-Dibromobenzenesulfonyl chloride, 4-Methylpiperidine2,5-Dibromoaniline, 4-Methylpiperidine, NaNO₂, SOCl₂
Estimated Overall Yield High (typically >85%)Moderate (product of two steps, likely 60-75%)
Cost of Starting Materials Potentially higher due to the specialized sulfonyl chloride.Potentially lower as it starts from a more basic precursor.
Time Efficiency High (can be completed in a single day).Lower (requires at least two days for both steps).
Scalability Readily scalable.Scalability of the diazotization step requires careful temperature control and handling of potentially unstable intermediates.
Safety Considerations Standard handling of corrosive and moisture-sensitive sulfonyl chloride[4].Involves the generation of a diazonium salt, which can be explosive if not handled properly at low temperatures. Use of thionyl chloride requires a well-ventilated fume hood.
Environmental Impact Fewer steps, potentially less solvent waste overall.More steps lead to increased solvent and reagent usage.

Conclusion and Recommendations

For laboratory-scale synthesis and rapid access to 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine for further derivatization, Route 1 (Direct Sulfonylation) is unequivocally the superior choice, provided that 2,5-dibromobenzenesulfonyl chloride is commercially available at a reasonable cost. Its simplicity, high yield, and time efficiency make it the preferred method for research and development purposes.

Route 2 (Two-Step Synthesis) becomes a viable and necessary alternative when the starting sulfonyl chloride is unavailable or cost-prohibitive for large-scale production. While this route is longer and has a lower overall yield, it offers greater flexibility by starting from a more fundamental building block. However, researchers must be equipped to handle the safety considerations associated with diazotization reactions.

Ultimately, the decision rests on a careful evaluation of the cost and availability of starting materials versus the time, labor, and safety infrastructure required for a multi-step synthesis.

References

  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Baxendale, I. R., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(3), 841-849. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dibromophenol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759–4764. Retrieved from [Link]

Sources

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